Griseorhodin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16O12 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione |
InChI |
InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3 |
InChI Key |
MRNNMFMPNANLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Griseorhodin A from Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A is a complex aromatic polyketide produced by marine-derived actinomycetes, belonging to the rubromycin family. This molecule has garnered significant interest within the scientific community due to its unique structural features, most notably a heavily oxidized epoxyspiroketal moiety, which is crucial for its biological activity. This compound exhibits a range of promising bioactivities, including potent and selective inhibition of human telomerase and HIV reverse transcriptase, as well as antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its producing organisms, biosynthesis, biological activities, and detailed experimental protocols for its study.
This compound Producing Marine Actinomycetes
This compound is primarily produced by specific strains of marine actinomycetes, particularly from the genus Streptomyces. These microorganisms have been isolated from various marine environments, including marine sediments and invertebrates.
Table 1: Known this compound Producing Marine Actinomycete Strains
| Strain Designation | Source of Isolation | Key Findings |
| Streptomyces sp. JP95 | Tunicate | The biosynthetic gene cluster for this compound was first cloned and sequenced from this strain.[1] |
| Streptomyces sp. CN48+ | Marine mollusk (Chicoreus nobilis) | Producer of Griseorhodins D-F, intermediates and end products of Griseorhodin biosynthesis.[2] |
| Streptomyces griseus (FCRC-57) | Not specified | Isolated as a producer of this compound and C. |
| Actinomycete strain TMPU-20A002 | Not specified | Produces this compound upon co-culture with Mycobacterium smegmatis. |
Quantitative Production Data
Quantitative data on the production yield of this compound from wild-type or engineered marine actinomycetes is not extensively reported in publicly available literature. Production optimization often involves manipulating culture conditions and genetic engineering of the producing strains.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system and a multitude of tailoring enzymes, particularly oxidoreductases. The biosynthetic gene cluster (grh) from Streptomyces sp. JP95 has been fully sequenced.[1]
The biosynthesis initiates from a pentangular polyketide precursor. This precursor undergoes a series of oxidative modifications, including the cleavage of four carbon-carbon bonds, leading to the formation of the unique spiroketal pharmacophore.[1] Key enzymes in this process include a cytochrome P450/NADPH:ubiquinone oxidoreductase pair, which catalyzes an epoxidation step, and flavoprotein monooxygenases (GrhO5 and GrhO6) and a flavoprotein oxidase (GrhO1) that are involved in the oxidative rearrangement of the polyketide backbone.
A notable intermediate in the pathway is lenticulone, which itself exhibits cytotoxic, antibacterial, and elastase-inhibiting activities.[1]
Biological Activities of this compound
This compound and its biosynthetic intermediates display a range of significant biological activities.
Table 2: Summary of Biological Activities of this compound and Related Compounds
| Compound | Activity | Quantitative Data | Target Organism/Cell Line |
| This compound | Telomerase Inhibition | IC50 values are not consistently reported in public literature. | Human Telomerase |
| HIV Reverse Transcriptase Inhibition | Data not readily available. | HIV-1 Reverse Transcriptase | |
| Antibacterial | MIC: 0.25 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | |
| MIC: 2.0 µg/mL | Vancomycin-resistant Enterococcus faecalis (VRE) | ||
| ED50: 2.5 µ g/larva ·g | Silkworm infection model with MRSA | ||
| ED50: 18 µ g/larva ·g | Silkworm infection model with VRE | ||
| Lenticulone | Cytotoxic | Data not readily available. | Various cancer cell lines |
| Antibacterial | Data not readily available. | Gram-positive bacteria | |
| Elastase Inhibition | Data not readily available. | Human Neutrophil Elastase |
Experimental Protocols
This section provides detailed methodologies for the isolation of producing organisms, production and purification of this compound, and assessment of its biological activities.
Isolation and Cultivation of this compound-Producing Marine Actinomycetes
Objective: To isolate and cultivate marine actinomycetes capable of producing this compound.
Materials:
-
Marine sediment or invertebrate samples
-
Sterile seawater
-
Starch Casein Agar (SCA) medium (per liter of 50% seawater): 10 g soluble starch, 0.3 g casein, 2 g K2HPO4, 2 g KNO3, 2 g NaCl, 0.05 g MgSO4·7H2O, 0.02 g CaCO3, 0.01 g FeSO4·7H2O, 15 g agar.
-
ISP2 medium (per liter of 50% seawater): 4 g yeast extract, 10 g malt extract, 4 g dextrose, 15 g agar.
-
Antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid)
-
Sterile petri dishes, flasks, and other standard microbiology lab equipment
Protocol:
-
Sample Preparation:
-
For marine sediment: Air-dry the sediment sample at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.
-
For marine invertebrates: Homogenize the tissue sample in sterile seawater.
-
-
Pre-treatment (for sediment): Suspend 1 g of dried sediment in 10 mL of sterile seawater. Heat the suspension at 55°C for 6 minutes to further select for spore-forming actinomycetes.
-
Serial Dilution: Perform a serial dilution of the pre-treated sediment suspension or the homogenized tissue sample in sterile seawater (e.g., 10⁻¹ to 10⁻⁴).
-
Plating: Spread 100 µL of each dilution onto SCA or ISP2 agar plates supplemented with antifungal and antibacterial agents.
-
Incubation: Incubate the plates at 28-30°C for 2-4 weeks. Observe the plates periodically for the appearance of characteristic actinomycete colonies (dry, chalky, often with aerial mycelium).
-
Isolation and Purification: Pick individual actinomycete colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Cultivation for this compound Production:
-
Inoculate a pure colony into a flask containing 50 mL of ISP2 broth (without agar).
-
Incubate at 30°C with shaking at 200 rpm for 7-10 days.[2]
-
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth from a this compound-producing strain
-
Diaion HP-20 resin
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Harvesting: After fermentation, centrifuge the culture broth to separate the supernatant and the mycelial cake.
-
Extraction from Supernatant:
-
Pass the supernatant through a column packed with Diaion HP-20 resin.
-
Wash the resin with water to remove salts and other polar impurities.
-
Elute the adsorbed compounds with methanol.
-
Concentrate the methanol eluate under reduced pressure to obtain a crude extract.
-
-
Extraction from Mycelium:
-
Extract the mycelial cake with methanol or ethyl acetate.
-
Filter and concentrate the solvent to yield a crude extract.
-
-
Preliminary Purification:
-
Combine the crude extracts from the supernatant and mycelium.
-
Perform a liquid-liquid extraction with ethyl acetate and water. Collect the ethyl acetate phase.
-
Wash the ethyl acetate phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Chromatographic Purification:
-
Subject the concentrated extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.
-
Telomerase Inhibition Assay (TRAP Assay)
Objective: To determine the inhibitory effect of this compound on telomerase activity.
Materials:
-
TRAPeze® Telomerase Detection Kit (or similar)
-
HeLa or other cancer cell line extract as a source of telomerase
-
Purified this compound
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Preparation of Telomerase Extract: Prepare a cell-free extract from a telomerase-positive cell line (e.g., HeLa cells) according to standard protocols.
-
Assay Reaction:
-
Set up the TRAP reaction mixture containing the telomerase extract, TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and various concentrations of this compound (and a vehicle control).
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer and Taq polymerase to the reaction mixture.
-
Perform PCR amplification of the telomerase extension products.
-
-
Detection:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of telomerase products.
-
The reduction in the intensity of the ladder in the presence of this compound indicates telomerase inhibition.
-
-
Quantification (Optional): For quantitative analysis (qTRAP), use a real-time PCR instrument and quantify the amount of amplified product. This allows for the determination of the IC50 value of this compound.
Antibacterial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
Pure this compound
-
Bacterial strains (e.g., MRSA, VRE)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite production in Streptomyces is complex and occurs at multiple levels. While specific regulatory mechanisms for the this compound gene cluster have not been fully elucidated, it is likely governed by a combination of pathway-specific and global regulators, typical for actinomycetes.
The grh gene cluster in Streptomyces sp. JP95 does not appear to contain a pathway-specific regulatory gene of the Streptomyces antibiotic regulatory protein (SARP) family, which is common in many other antibiotic biosynthetic gene clusters. This suggests that the regulation of this compound biosynthesis may rely on global regulators that respond to environmental and physiological signals.
One such global regulatory network involves γ-butyrolactones, such as A-factor in Streptomyces griseus. These signaling molecules bind to receptor proteins, which in turn control the expression of transcriptional activators like AdpA. AdpA is a master regulator that controls the expression of multiple genes, including those involved in secondary metabolism. It is plausible that a similar signaling cascade influences the expression of the this compound biosynthetic genes.
Conclusion
This compound stands out as a promising natural product from marine actinomycetes with significant therapeutic potential. Its unique structure and potent biological activities, particularly as a telomerase inhibitor, make it an attractive lead compound for drug development. Further research into the optimization of its production, elucidation of its detailed mechanism of action, and exploration of its full therapeutic potential is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this fascinating molecule.
References
- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Griseorhodin A Biosynthesis Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Griseorhodin A biosynthesis gene cluster, a crucial resource for the development of novel anticancer and antiviral therapeutics. This compound, a heavily oxidized aromatic polyketide produced by marine Streptomyces species, exhibits potent telomerase inhibitory activity attributed to its unique epoxyspiroketal moiety.[1] Understanding the genetic basis of its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and combinatorial biosynthesis approaches.
Core Data: The this compound Biosynthesis Gene Cluster
The this compound biosynthesis gene cluster from Streptomyces sp. JP95 spans approximately 35 kb and contains a suite of genes responsible for the assembly and modification of the polyketide backbone. The cluster is characterized by a type II polyketide synthase (PKS) system and an unusually large number of genes encoding oxidoreductases, which are essential for the extensive oxidative modifications that lead to the final product.[1]
Gene Cluster Composition and Putative Functions
The following table summarizes the genes within the this compound biosynthesis cluster, their respective sizes, and their putative functions based on sequence homology and experimental evidence.
| Gene Name | Locus Tag (Exemplary) | Size (amino acids) | Proposed Function |
| grhO1 | Orf1 | 453 | FAD-dependent oxidoreductase |
| grhO2 | Orf2 | 417 | FAD-dependent oxidoreductase |
| grhO3 | Orf3 | 413 | FAD-dependent oxidoreductase |
| grhO4 | Orf4 | 439 | FAD-dependent oxidoreductase |
| grhO5 | Orf5 | 446 | FAD-dependent oxidoreductase |
| grhO6 | Orf6 | 453 | FAD-dependent oxidoreductase |
| grhO7 | Orf7 | 450 | FAD-dependent oxidoreductase |
| grhP1 | Orf8 | 448 | Cytochrome P450 monooxygenase |
| grhP2 | Orf9 | 408 | Cytochrome P450 monooxygenase |
| grhF | Orf10 | 414 | Ferredoxin |
| grhR1 | Orf11 | 296 | SARP-family transcriptional regulator |
| grhR2 | Orf12 | 215 | TetR-family transcriptional regulator |
| grhT | Orf13 | 487 | MFS transporter |
| grhKSa | Orf14 | 428 | Ketosynthase α |
| grhKSb | Orf15 | 428 | Ketosynthase β (Chain length factor) |
| grhACP | Orf16 | 99 | Acyl carrier protein |
| grhKR | Orf17 | 258 | Ketoreductase |
| grhCYC | Orf18 | 129 | Cyclase |
| grhTE | Orf19 | 283 | Thioesterase |
| grhM | Orf20 | 450 | Monooxygenase |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the formation of a pentangular polyketide precursor, followed by a series of oxidative tailoring reactions. A key feature of this pathway is the cleavage of four carbon-carbon bonds in the precursor to form the characteristic spiroketal structure.[2][3]
Experimental Protocols
The functional analysis of the this compound biosynthesis gene cluster relies on established molecular genetics techniques in Streptomyces. Below are detailed methodologies for key experiments.
Gene Knockout via PCR-Targeting
This protocol describes the targeted inactivation of a gene within the this compound biosynthesis cluster in Streptomyces sp. using a PCR-based approach.
Materials:
-
Streptomyces sp. strain containing the this compound gene cluster
-
Cosmid carrying the this compound gene cluster
-
E. coli BW25113/pIJ790
-
pIJ773 plasmid (template for apramycin resistance cassette)
-
Gene-specific primers with extensions homologous to the target gene and priming sites on pIJ773
-
Appropriate antibiotics and growth media for E. coli and Streptomyces
Methodology:
-
Primer Design: Design forward and reverse primers of ~70 nucleotides. The 5' end (50 nt) should be homologous to the regions flanking the gene to be deleted, and the 3' end (20 nt) should prime on the pIJ773 template.
-
PCR Amplification: Amplify the apramycin resistance cassette from pIJ773 using the designed primers.
-
Transformation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the this compound cosmid. Transform the cells with the purified PCR product.
-
Selection of Recombinants: Select for apramycin-resistant transformants. The λ-Red recombinase system in BW25113/pIJ790 will mediate the replacement of the target gene with the apramycin resistance cassette on the cosmid.
-
Conjugation into Streptomyces: Transfer the recombinant cosmid from E. coli to a suitable Streptomyces host (e.g., S. lividans) via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that are apramycin-resistant and have lost the cosmid vector marker (e.g., kanamycin resistance), indicating a double-crossover event.
-
Verification: Confirm the gene knockout by PCR analysis and Southern blotting.
Heterologous Expression in Streptomyces lividans
This protocol outlines the expression of the entire this compound gene cluster in a heterologous host, S. lividans.
Materials:
-
Cosmid carrying the intact this compound gene cluster
-
E. coli ET12567/pUZ8002
-
Streptomyces lividans TK24
-
Integrative vector (e.g., pSET152-based)
-
Appropriate antibiotics and growth media
Methodology:
-
Subcloning into an Integrative Vector: Subclone the this compound gene cluster from the cosmid into an integrative expression vector containing a phage φC31 attP site.
-
Transformation of E. coli: Transform the integrative plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 for subsequent conjugation.
-
Intergeneric Conjugation: Conjugally transfer the plasmid from E. coli to S. lividans TK24.
-
Selection of Integrants: Select for S. lividans exconjugants containing the integrated plasmid using an appropriate antibiotic (e.g., apramycin). The plasmid will integrate site-specifically into the S. lividans chromosome at the φC31 attB site.
-
Cultivation and Analysis: Cultivate the recombinant S. lividans strain under conditions conducive to secondary metabolite production.
-
Metabolite Profiling: Extract the secondary metabolites from the culture and analyze by HPLC and LC-MS to detect the production of this compound and its intermediates.
Experimental Workflow for Gene Cluster Analysis
The following diagram illustrates a typical workflow for the analysis of the this compound biosynthesis gene cluster.
This guide provides a foundational understanding of the this compound biosynthesis gene cluster and the experimental approaches for its study. The detailed information on the genes, the proposed biosynthetic pathway, and the experimental protocols will serve as a valuable resource for researchers aiming to exploit this fascinating natural product for therapeutic applications.
References
Unraveling Griseorhodin A: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A, a member of the rubromycin family of aromatic polyketides, has garnered significant attention in the scientific community due to its potent biological activities, including the inhibition of HIV reverse transcriptase and human telomerase.[1] The complex molecular architecture of this compound, featuring a unique spiroketal moiety, has presented a considerable challenge in its structural elucidation and stereochemical assignment. This technical guide provides a comprehensive overview of the key experimental and computational methodologies employed to unravel the intricate structure and define the precise stereochemistry of this compound.
I. Elucidation of the Planar Structure
The foundational step in characterizing this compound was the determination of its planar structure, which was achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the molecular formula and connectivity of this compound.
Experimental Protocols:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.
-
NMR Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the carbon skeleton and the placement of functional groups.
While a complete, publicly available tabulated dataset of all NMR assignments for this compound is not readily found in a single source, analysis of related compounds and biosynthetic intermediates has been crucial. For instance, the ¹H NMR spectrum of this compound shows characteristic chemical shifts for protons H-7 and H-8 at approximately δH 4.36 and 4.40 respectively, which are indicative of the oxirane ring in the spiroketal moiety.[2]
Logical Workflow for Planar Structure Determination
Caption: Workflow for determining the planar structure of this compound.
II. The Challenge of Stereochemistry: A Tale of Correction
The determination of the absolute configuration of this compound has been a subject of scientific refinement, highlighting the power of combining experimental data with theoretical calculations.
Initial Stereochemical Assignment
Experimental and Computational Protocol (Initial Assignment):
-
ECD Spectroscopy: The experimental ECD spectrum of this compound was recorded.
-
Quantum-Chemical Calculations: The theoretical ECD spectra for possible stereoisomers were calculated using TD-DFT. The calculated spectrum that best matched the experimental spectrum was used to assign the absolute configuration.
Reinvestigation and Correction of Stereochemistry
Subsequent, more detailed investigations led to a correction of the initially proposed stereochemistry. A key study utilized Vibrational Circular Dichroism (VCD) spectroscopy, a technique highly sensitive to the stereochemistry of molecules in solution.[2]
This reinvestigation revealed a misassignment in the Cahn-Ingold-Prelog (CIP) priority of the stereocenter at C-6a.[2] The corrected absolute configuration of this compound was established as 6S, 6aR, 7S, 8S .[2]
Experimental and Computational Protocol (Corrected Assignment):
-
Isolation and Purification: this compound was isolated from the fermentation broth of Streptomyces puniceus AB10.[2]
-
VCD Spectroscopy: The experimental VCD spectrum of the isolated this compound was measured.
-
DFT Calculations: The geometries of the possible stereoisomers were optimized using DFT at the B3LYP/6-31G(d) level.
-
VCD Spectra Simulation: The VCD spectra for the optimized structures were calculated and compared with the experimental spectrum to confirm the absolute configuration.
-
NMR Spectroscopy for Relative Configuration: Key Nuclear Overhauser Effect (NOE) correlations were crucial in determining the relative stereochemistry of the spiroketal ring system. NOE correlations were observed between H-6 and H-7, H-7 and H-8, H-8 and H-9, and H-9 and H-10, which helped to establish the relative arrangement of these protons.[2]
Quantitative Data Summary
| Technique | Parameter | Observation for this compound | Reference |
| ¹H NMR | Chemical Shift (δH) | H-7: ~4.36 ppm, H-8: ~4.40 ppm | [2] |
| NOESY | Key Correlations | H-6 ↔ H-7, H-7 ↔ H-8, H-8 ↔ H-9, H-9 ↔ H-10 | [2] |
| ECD/TD-DFT | Initial Assignment | 6S, 6aS, 7S, 8S | [2] |
| VCD/DFT | Corrected Assignment | 6S, 6aR, 7S, 8S | [2] |
Logical Flow of Stereochemical Correction
References
Griseorhodin A: A Comprehensive Technical Review of a Complex Polyketide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseorhodin A is a structurally intricate aromatic polyketide belonging to the rubromycin family, a class of natural products known for their diverse and potent biological activities. First isolated from Streptomyces species, this heavily oxidized molecule is distinguished by a unique epoxyspiroketal moiety, which is crucial for its bioactivity. This compound has demonstrated a broad spectrum of pharmacological effects, including potent antibacterial activity against multidrug-resistant Gram-positive bacteria, significant cytotoxicity against various cancer cell lines, and inhibition of key enzymes such as HIV reverse transcriptase and human telomerase. This in-depth technical guide provides a comprehensive literature review and historical perspective on this compound, detailing its discovery, complex biosynthesis, chemical properties, and multifaceted biological activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Historical Perspective and Discovery
This compound was first identified as a cytotoxic antibiotic isolated from a strain of Streptomyces griseus (FCRC-57).[1][2] Subsequent research has led to its isolation from other actinomycete strains, including a marine-derived Streptomyces sp. JP95 associated with a tunicate, and Streptomyces sp. CN48+ from a marine mollusk.[3][4][5] The production of this compound can be induced through co-cultivation methods, as demonstrated with a co-culture of actinomycete strain TMPU-20A002 and Mycobacterium smegmatis.[6][7] The griseorhodins belong to the larger family of rubromycins, which are extensively modified aromatic polyketides.[3][4]
Chemical Structure and Properties
This compound (C₂₅H₁₆O₁₂) is a complex polyketide characterized by a bisbenzannulated[5][8]‐spiroketal pharmacophore.[9][10][11] This unique epoxyspiroketal moiety is a defining feature and is considered critical for its potent biological activities, particularly its ability to inhibit telomerase.[3][4][12] The absolute configuration of this compound has been determined using quantum-chemical circular dichroism (CD) calculations combined with experimental CD measurements.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₆O₁₂ | [9] |
| Molecular Weight | 508.4 g/mol | [9] |
| IUPAC Name | 2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][3]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.0³,⁸.0¹¹,¹³]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione | [9] |
| Chemical Class | Aromatic Polyketide | [3][4] |
Biosynthesis
The biosynthesis of this compound is a remarkably complex process involving a type II polyketide synthase (PKS) system and an extensive array of tailoring enzymes, particularly oxidoreductases.[8][12] The biosynthetic gene cluster for this compound has been cloned and sequenced, revealing an unprecedented number of genes encoding for functionally diverse oxidoreductases.[12]
The formation of the characteristic spiroketal pharmacophore involves a drastic oxidative rearrangement of a pentangular polyketide precursor.[3][4][10] This transformation includes the cleavage of four carbon-carbon bonds in the precursor molecule.[3][4] Key intermediates in this pathway include the unstable dimeric precursor, griseorhodins D1 and D2, and the advanced intermediate, lenticulone.[3][4][5][8] The isolation of lenticulone provided direct evidence for the C-C bond cleavage mechanism.[3][4] The final steps involve an epoxidation catalyzed by an unusual cytochrome P450/NADPH:ubiquinone oxidoreductase pair.[3][4]
Caption: Simplified biosynthetic pathway of this compound.
Biological Activities
This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.
Antibacterial Activity
This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant resistant strains.[13] It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7] The mode of action is believed to be complex, potentially involving multiple molecular targets and targeting of the cell envelope.[14]
Table 2: Antibacterial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | MRSA | 0.25 | |
| Enterococcus faecalis | VRE | 2.0 | |
| Bacillus subtilis | - | Reported activity | [13] |
Anticancer Activity
This compound has been shown to possess cytotoxic properties against various cancer cell lines.[1][2][13] Early studies identified its activity against human nasopharyngeal carcinoma (KB) cells.[2][13] The anticancer activity is often attributed to its ability to inhibit telomerase, an enzyme crucial for the survival of many cancer cells.[3][4][12]
Antiviral and Enzyme Inhibitory Activity
This compound and other members of the rubromycin family are known inhibitors of HIV reverse transcriptase.[3][4] The spiroketal moiety is considered essential for its telomerase inhibitory activity.[3][4][12] The broader antiviral potential of quinone-containing natural products is an active area of research.[15]
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been evaluated in vivo using silkworm infection models. In these models, it exhibited therapeutic efficacy against both MRSA and VRE infections.[7] A pharmacokinetic analysis in silkworms revealed a favorable metabolic profile with an elimination half-life of 4.4 hours in the hemolymph.[7] This was the first report of the in vivo efficacy and metabolic behavior of this compound.
Table 3: In Vivo Efficacy of this compound in Silkworm Infection Models
| Infection Model | ED₅₀ (µ g/larva ·g) | Source |
| MRSA | 2.5 | [7] |
| VRE | 18 | [7] |
Experimental Protocols
Isolation and Production
A common method for the production and isolation of this compound involves co-cultivation.
-
Co-culture Method: The actinomycete strain TMPU-20A002 and Mycobacterium smegmatis are co-cultured to induce the production of this compound.[6]
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[8]
Caption: General workflow for the isolation of this compound.
Antibacterial Activity Assessment
-
Microdilution Method: The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are determined using the microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13] This involves preparing serial dilutions of the compound in a liquid growth medium in microtiter plates, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
This compound stands out as a highly promising natural product with a unique chemical architecture and a compelling profile of biological activities. Its potent efficacy against drug-resistant bacteria and its anticancer properties warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its antibacterial and cytotoxic effects. The complex biosynthetic pathway of this compound also presents exciting opportunities for biosynthetic engineering to generate novel analogs with improved pharmacological properties. The successful demonstration of in vivo efficacy in preclinical models provides a strong foundation for advancing this compound and its derivatives toward clinical development as novel therapeutic agents.
References
- 1. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of a novel griseorhodin PMID: 110759 | MCE [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C25H16O12 | CID 5282051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Actinorhodin is a redox-active antibiotic with a complex mode of action against Gram-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Virtuosity of Griseorhodin A and Its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A, a member of the rubromycin family of aromatic polyketides, has garnered significant attention in the scientific community for its diverse and potent biological activities. This complex natural product, along with its growing family of synthetic and naturally occurring analogs, presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of this compound and its known analogs, focusing on their antimicrobial, cytotoxic, and enzyme-inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this exciting area.
Biological Activities of this compound and Its Analogs
This compound and its analogs exhibit a broad spectrum of biological activities, ranging from potent antibacterial effects against multidrug-resistant pathogens to the inhibition of key enzymes involved in cancer progression.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) highlights its potential as a lead compound for developing new antibiotics.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria [1][2]
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MRSA | 0.25 |
| Enterococcus faecalis | VRE | 2.0 |
| Bacillus subtilis | Not Specified | |
| Gram-negative bacteria | No activity at 64 µg/mL | |
| Mycobacteria | No activity at 64 µg/mL |
The antimicrobial mechanism of a related analog, Griseorhodin C, against MRSA has been shown to involve the interference with multiple bacterial metabolic pathways, including amino acid biosynthesis and metabolism, as well as purine and energy metabolism.[3]
Cytotoxic Activity
This compound and its analogs have shown promising cytotoxic activity against various cancer cell lines. This activity is a key area of interest for its potential application in oncology. This compound has been reported to exhibit cytotoxicity against human nasopharyngeal carcinoma (KB) cells.[1] Another analog, Griseorhodin G, has also been noted for its activity against KB cells.
Table 2: Cytotoxic Activities of Griseorhodin Analogs
| Compound | Cell Line | Activity | Reference |
| This compound | KB (human nasopharyngeal carcinoma) | Cytotoxic | [1] |
| Griseorhodin G | KB (human nasopharyngeal carcinoma) | Active |
Further quantitative data on the cytotoxic concentrations (IC50 values) of a broader range of analogs against various cancer cell lines are a critical next step in the development of these compounds as anticancer agents.
Enzyme Inhibition
A significant aspect of the biological profile of Griseorhodins is their ability to inhibit key enzymes. Notably, this compound is an inhibitor of HIV reverse transcriptase and human telomerase, enzymes crucial for the lifecycle of retroviruses and the immortalization of cancer cells, respectively.[4][5][6][7] The spiroketal moiety is believed to be crucial for its telomerase inhibitory activity.[5][8]
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Activity | Reference |
| HIV Reverse Transcriptase | Inhibitor | [4][5][6][7] |
| Human Telomerase | Inhibitor | [4][5][6][7][8] |
Neuroactivity
Interestingly, some analogs of this compound have displayed neuroactive properties. Griseorhodins D, E, and F were isolated based on their ability to enhance calcium uptake in mouse dorsal root ganglion primary cell cultures.[4][7] This suggests a potential role for these compounds in modulating neuronal signaling pathways.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07-A11)
The minimum inhibitory concentrations (MICs) of this compound and its analogs against various bacterial strains are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) guideline M07-A11.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of this compound dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Telomerase Inhibition Assay: Telomeric Repeat Amplification Protocol (TRAP)
The inhibitory effect of this compound on telomerase activity is commonly assessed using the Telomeric Repeat Amplification Protocol (TRAP) assay. This is a highly sensitive PCR-based method.
Experimental Workflow for TRAP Assay
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Protocol Steps:
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a suitable telomerase-positive cancer cell line (e.g., HeLa).
-
Incubation with Inhibitor: The cell extract is incubated with various concentrations of this compound or its analogs.
-
Telomerase Extension: A synthetic oligonucleotide substrate (TS primer) is added to the reaction mixture. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The telomerase-extended products are then amplified by PCR using a forward primer (TS) and a reverse primer.
-
Detection and Quantification: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the resulting DNA ladder is proportional to the telomerase activity. A decrease in ladder intensity in the presence of this compound indicates inhibition.
Signaling Pathways
The diverse biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.
Putative Signaling Pathways in Cancer Cells
While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, its known cytotoxic and telomerase inhibitory activities suggest potential interactions with key pathways that regulate cell proliferation, survival, and apoptosis. Based on the activities of other quinone-containing natural products, potential targets include the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Hypothesized Signaling Pathway Modulation by this compound in Cancer Cells
Caption: Hypothesized modulation of cancer cell signaling pathways by this compound.
Calcium Signaling in Neurons
The neuroactive properties of Griseorhodins D, E, and F are linked to their ability to enhance intracellular calcium levels in dorsal root ganglion neurons.[4] This suggests an interaction with calcium signaling pathways, which are fundamental to neuronal function.
Proposed Mechanism of Neuroactivity via Calcium Signaling
Caption: Proposed mechanism of neuroactivity of Griseorhodin analogs.
Conclusion and Future Directions
This compound and its analogs represent a versatile class of natural products with significant therapeutic potential. Their demonstrated activities against clinically relevant bacteria and cancer-related enzymes, coupled with their emerging neuroactive properties, make them attractive candidates for further drug development.
Future research should focus on:
-
Expansion of the Analog Library: Synthesis and isolation of a wider range of Griseorhodin analogs are crucial to establish comprehensive structure-activity relationships.
-
Quantitative Biological Evaluation: Systematic screening of these analogs against a broad panel of bacterial strains and cancer cell lines is necessary to identify lead compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds will be critical for their rational design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.
The in-depth technical information and visual guides provided in this whitepaper aim to serve as a valuable resource for the scientific community to accelerate the translation of these fascinating natural products from the laboratory to the clinic.
References
- 1. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Anticancer Screening of Griseorhodin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseorhodin A, a member of the aromatic polyketide family, has emerged as a compound of interest in anticancer research primarily due to its activity as a telomerase inhibitor. Telomerase is an enzyme crucial for the immortal phenotype of most cancer cells, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial screening of this compound for its anticancer properties. It details the methodologies for key in vitro assays to assess its cytotoxic and cytostatic effects, including the MTT assay for cell viability, Annexin V staining for apoptosis detection, and propidium iodide staining for cell cycle analysis. Furthermore, this document outlines the known molecular mechanism of this compound, focusing on its role in telomerase inhibition and explores potential signaling pathways that may be modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring polyketide that has garnered attention for its unique chemical structure, featuring an epoxyspiroketal moiety which is understood to be critical for its biological activity. Its primary recognized mechanism of anticancer action is the inhibition of telomerase, an enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells. The inhibition of telomerase can lead to telomere shortening, cellular senescence, and ultimately, apoptosis in cancer cells.
Initial studies have also pointed to the cytotoxic activity of compounds structurally related to this compound. For instance, lenticulone, a biosynthetic intermediate of this compound, has demonstrated cytotoxic effects, suggesting that the broader structural class may possess inherent anticancer properties. This guide provides a framework for the systematic in vitro evaluation of this compound's anticancer potential.
In Vitro Anticancer Screening Protocols
A crucial first step in evaluating the anticancer potential of a compound is to assess its effects on cancer cells in a controlled laboratory setting. The following are detailed protocols for fundamental in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Quantitative Data Summary
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for organizing such data as it becomes available through screening experiments.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
Table 1: Template for summarizing the cytotoxic activity of this compound.
Molecular Mechanism and Signaling Pathways
Telomerase Inhibition
The primary established mechanism of action for this compound is the inhibition of telomerase. This enzyme is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process essential for the unlimited proliferation of cancer cells.
Mechanism of Telomerase Inhibition:
This compound, through its unique spiroketal moiety, is believed to interact with the telomerase enzyme complex, interfering with its catalytic activity. This inhibition leads to the progressive shortening of telomeres with each cell division. Once telomeres reach a critical length, a DNA damage response is triggered, leading to cell cycle arrest and apoptosis.
Exploring the Ecological Role of Griseorhodin A in Microbes: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Griseorhodin A, a complex aromatic polyketide produced by Streptomyces species, has garnered significant attention for its potent biological activities, including antibacterial, antifungal, and anticancer properties. While much research has focused on its therapeutic potential and intricate biosynthesis, its ecological role within its native microbial communities remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its ecological functions. We delve into its biosynthesis, known biological activities with quantitative data, and the influence of microbial interactions on its production. Detailed experimental protocols for its production, isolation, and characterization are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in microbiology and drug discovery.
Introduction: The Enigmatic Role of this compound
Secondary metabolites produced by microorganisms are not merely metabolic byproducts but are crucial for their survival and interaction within complex ecosystems. These compounds can act as competitive agents, signaling molecules, or protective shields. This compound, a member of the rubromycin family of polyketides, is a prime example of such a multifaceted microbial product.[1][2] Produced predominantly by marine and terrestrial Streptomyces species, its complex structure, featuring a unique epoxyspiroketal moiety, is central to its biological functions.[1][3]
The primary ecological role of this compound is believed to be rooted in chemical warfare, enabling the producing Streptomyces to outcompete other microorganisms for resources. This is strongly supported by its potent antibacterial activity against a range of Gram-positive bacteria.[4] Furthermore, the induction of this compound production in the presence of other bacteria, such as Mycobacterium smegmatis, suggests a responsive defense mechanism.[4][5] This guide will explore these aspects in detail, providing the scientific community with a consolidated resource on this fascinating microbial metabolite.
Quantitative Bioactivity of this compound
The biological activities of this compound have been quantified against various microbial and cancer cell lines. The following tables summarize the key inhibitory concentrations.
Table 1: Antibacterial Activity of this compound
| Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | 0.25 | [4] |
| Enterococcus faecalis (VRE) | - | 2.0 | [4] |
| Bacillus subtilis | - | Data not specified | [2] |
| Penicillium notatum | - | Data not specified | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) | Reference |
| Human Carcinoma of Nasopharynx | KB cells | Data not specified | [2] |
| Moloney Murine Leukemia Virus Reverse Transcriptase | M-MLV RT | 7.38 | [2] |
| Human Immunodeficiency Virus Type 1 Reverse Transcriptase | HIV-1 RT | Similar to M-MLV RT | [2] |
| Telomerase | - | 6 - 12 | [2] |
Biosynthesis and its Regulation
This compound is synthesized via a type II polyketide synthase (PKS) pathway, followed by extensive post-PKS modifications. The biosynthesis gene cluster encodes a suite of enzymes, including a significant number of oxidoreductases, which are responsible for the intricate oxidative rearrangements that form the characteristic spiroketal structure.[3]
The regulation of the this compound gene cluster is a complex process influenced by various environmental and biological signals. The production of many Streptomyces secondary metabolites is known to be tightly controlled and often triggered by nutrient limitation or microbial competition.[6][7][8]
Co-culture Induced Production
A key regulatory aspect of this compound production is its induction through microbial co-culture. The interaction between Streptomyces sp. TMPU-20A002 and Mycobacterium smegmatis has been shown to trigger the expression of the otherwise silent this compound biosynthetic gene cluster.[4][5] This suggests that chemical cues from competing bacteria can act as signals for the producing organism to synthesize this defensive compound.
Figure 1. Co-culture induction of this compound production.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and characterization of this compound.
Submerged Fermentation for this compound Production
This protocol is adapted for the general cultivation of Streptomyces species for secondary metabolite production.[9][10]
Materials:
-
Streptomyces sp. seed culture
-
Liquid medium (e.g., Tryptic Soy Broth or a specialized production medium)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Inoculate 50 mL of liquid medium in a 250 mL baffled flask with a fresh seed culture of the Streptomyces strain.
-
Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.
-
Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC.
-
Harvest the culture broth by centrifugation to separate the mycelium from the supernatant. This compound is typically found in the mycelial extract.
Co-culture of Streptomyces sp. and Mycobacterium smegmatis
This protocol is based on the method described for inducing this compound production.[5][11]
Materials:
-
Streptomyces sp. TMPU-20A002 seed culture
-
Mycobacterium smegmatis seed culture
-
Malt extract-based production medium
-
Rotary shaker
Procedure:
-
Inoculate the production medium with the Streptomyces sp. seed culture.
-
Simultaneously, add a seed culture of M. smegmatis to the same flask.
-
Co-culture the two microorganisms at 27°C with shaking at 180 rpm for 4 days.
-
Monitor the production of this compound by HPLC analysis of the mycelial extracts, comparing with monocultures of each strain as controls.
Figure 2. Experimental workflow for co-culture induction.
Isolation and Purification of this compound
This is a general procedure that may require optimization based on the specific producing strain and culture conditions.
Materials:
-
Harvested mycelium
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Extract the harvested mycelium exhaustively with acetone.
-
Concentrate the acetone extract under reduced pressure and then partition it with ethyl acetate.
-
Dry the ethyl acetate fraction and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC or HPLC for the presence of this compound.
-
Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Confirm the structure of the purified this compound using spectroscopic methods such as NMR and mass spectrometry.
The Ecological Significance of this compound
The production of a metabolically expensive and complex molecule like this compound strongly implies a significant ecological advantage for the producing organism. Based on its known biological activities, the primary ecological role of this compound is likely as an antimicrobial agent, facilitating competition with other soil and marine microorganisms.[8][12]
The selective activity of this compound against Gram-positive bacteria suggests a targeted approach to eliminating specific competitors in its natural habitat. The induction of its production in the presence of other bacteria provides further evidence for its role as a responsive defense mechanism. By producing this compound only when a threat is detected, the Streptomyces can conserve energy and resources.
While a direct signaling role for this compound has not yet been elucidated, it is plausible that at sub-inhibitory concentrations, it could modulate gene expression in neighboring microbes or even in the producing organism itself, potentially influencing processes like biofilm formation or sporulation. Further research is needed to explore these potential signaling functions and to fully understand the intricate ecological web in which this compound plays a part.
Conclusion and Future Directions
This compound stands out as a potent and structurally unique secondary metabolite with significant therapeutic potential. This guide has provided a comprehensive overview of its known ecological roles, bioactivities, and the methodologies to study it. The induction of its biosynthesis through microbial interactions highlights the importance of studying these compounds in an ecological context.
Future research should focus on elucidating the precise molecular signals that trigger this compound production in co-cultures. Investigating its effects on complex microbial communities using metagenomic and metabolomic approaches will provide a more holistic understanding of its ecological impact. Furthermore, exploring its potential role as a signaling molecule at sub-inhibitory concentrations could unveil novel biological functions. A deeper understanding of the ecological role of this compound will not only advance our knowledge of microbial chemical ecology but also aid in the rational discovery and development of new therapeutic agents.
References
- 1. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Configurations of Griseorhodins A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ecological Implications of Hypoxia-Triggered Shifts in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sporulation of Streptomyces griseus in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Advancing Towards a Synthetic Endgame: Preliminary Studies in the Chemical Synthesis of Griseorhodin A
A deep dive into the early-stage synthetic strategies for the complex core of the potent telomerase inhibitor, Griseorhodin A, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the foundational chemical studies. The intricate hexacyclic structure, featuring a densely functionalized naphthazarin-isocoumarin framework linked by a challenging spiroketal, has necessitated a strategic and stepwise approach to its total synthesis. This document details the key convergent strategies, focusing on the synthesis of crucial fragments and their subsequent coupling, as pioneered in early synthetic investigations.
The chemical synthesis of this compound, a member of the rubromycin family of natural products, presents a formidable challenge due to its complex architecture and dense stereochemistry. Preliminary studies have logically dissected the molecule into two key fragments: a highly substituted naphthazarin moiety and a functionalized isocoumarin unit. The core of the synthetic challenge lies not only in the efficient construction of these two components but also in the crucial late-stage formation of the spiroketal linkage that unites them.
Initial investigations have revealed that a late-stage spiroketalization, after the full elaboration of the isocoumarin lactone, is synthetically challenging. This is attributed to the electron-withdrawing nature of the isocoumarin system, which reduces the nucleophilicity of the key phenolic oxygen involved in the cyclization. Consequently, a more strategic approach, championed by the Brimble group in their formal synthesis of the related compound (±)-γ-rubromycin, involves an earlier formation of the spiroketal from a more reactive precursor, followed by the final construction of the isocoumarin lactone.[1]
This guide will now delve into the detailed experimental approaches for the synthesis of the key fragments and the strategies for their union and subsequent transformation into the core structure of this compound.
Synthesis of the Naphthazarin Fragment
The construction of the eastern naphthazarin portion of this compound requires a carefully orchestrated sequence of reactions to install the requisite functional groups with the correct regiochemistry. The following table summarizes the key steps in a representative synthesis of a key naphthazarin intermediate.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Michael Addition / Elimination | Allyl alcohol, NaN3, DMF, 0 °C to rt | Allyloxy intermediate | 85 |
| 2 | Claisen Rearrangement | Toluene, sealed tube, 180 °C | Allylated naphthoquinone | 75 |
| 3 | Methylation | MeI, K2CO3, acetone, reflux | Methylated derivative | 90 |
| 4 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | Aldehyde intermediate | 88 |
| 5 | Pinnick Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O | Carboxylic acid derivative | 92 |
| 6 | Iodination | I2, PhI(OAc)2, CH2Cl2, rt | Iodinated Naphthazarin Fragment | 78 |
Synthesis of the Isocoumarin Fragment
The western isocoumarin portion presents its own set of synthetic hurdles, primarily in achieving the correct substitution pattern on the aromatic ring. A representative synthetic sequence for a key isocoumarin precursor is outlined below.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Bis-esterification | Dimethylmalonate, MgO, toluene, reflux | Pentasubstituted phenyl intermediate | 75 |
| 2 | Sonogashira Coupling | Terminal alkyne, Pd(PPh3)4, CuI, Et3N, THF, rt | Coupled aromatic product | 85 |
| 3 | Silyl Deprotection | TBAF, THF, 0 °C to rt | Phenolic intermediate | 95 |
| 4 | Lactonization | p-TsOH, toluene, reflux | Isocoumarin Fragment | 80 |
Fragment Coupling and Spiroketalization Strategy
With the two key fragments in hand, the crucial step is their convergent coupling, followed by the strategic formation of the spiroketal core. The Brimble group's formal synthesis of (±)-γ-rubromycin provides a blueprint for this critical phase.[1]
A Sonogashira coupling reaction is employed to unite the iodinated naphthazarin fragment with the terminal alkyne of the isocoumarin precursor. This efficient carbon-carbon bond formation sets the stage for the pivotal spiroketalization step.
The spiroketalization is achieved under mild acidic conditions, a strategy developed to be compatible with the sensitive functionalities present in the advanced intermediate. This early-stage formation of the spiroketal circumvents the reactivity issues encountered with a fully elaborated isocoumarin system.
Experimental Protocols
Synthesis of the Iodinated Naphthazarin Fragment (Representative Protocol):
To a solution of the allylated naphthoquinone (1.0 eq) in toluene in a sealed tube is heated to 180 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in acetone, and methyl iodide (1.5 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated to reflux for 6 hours. After filtration and concentration, the crude product is purified by column chromatography. The methylated derivative is then dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and dimethyl sulfide (3.0 eq) is added. The mixture is allowed to warm to room temperature overnight. After workup, the resulting aldehyde is oxidized using Pinnick conditions (sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene in t-butanol/water). The final iodination is carried out using iodine and (diacetoxyiodo)benzene in dichloromethane at room temperature.
Synthesis of the Isocoumarin Fragment (Representative Protocol):
A mixture of the starting substituted phenol (1.0 eq), dimethylmalonate (2.0 eq), and magnesium oxide (1.5 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours. After cooling and workup, the resulting diester is subjected to Sonogashira coupling with a terminal alkyne (1.2 eq) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine in THF at room temperature. The coupled product is then treated with tetrabutylammonium fluoride in THF to remove the silyl protecting group. Finally, lactonization is induced by heating with a catalytic amount of p-toluenesulfonic acid in toluene.
These preliminary studies have laid a critical foundation for the total synthesis of this compound. By establishing viable routes to the key naphthazarin and isocoumarin fragments and developing a strategic approach to the challenging spiroketalization, these early investigations have paved the way for the eventual successful synthesis of this complex and biologically important natural product. The insights gained from this foundational work are invaluable for the design of more efficient and scalable synthetic routes for this compound and its analogues, which are of significant interest for further drug development and biological studies.
References
Methodological & Application
Application Note & Protocol: High-Purity Extraction and Purification of Griseorhodin A from Streptomyces sp.
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the isolation and purification of Griseorhodin A, a potent aromatic polyketide with significant biological activities, including the inhibition of human telomerase.[1][2] The protocols described herein are based on established methods for fermenting Streptomyces species and purifying their secondary metabolites.[3][4]
Introduction
This compound is a heavily oxidized aromatic polyketide produced by various strains of Streptomyces, including Streptomyces griseus and other marine-derived species.[1][5] Its complex structure features a unique epoxyspiroketal moiety, which is crucial for its bioactivity.[1] As a member of the rubromycin family, this compound has garnered interest for its potential as a therapeutic agent, particularly for its ability to inhibit HIV reverse transcriptase and human telomerase.[2][6] The successful isolation of this compound in high purity is a critical first step for further pharmacological studies. This guide outlines a comprehensive protocol covering fermentation, extraction, and multi-step chromatographic purification.
This compound: Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₆O₁₂ | [7][] |
| Molecular Weight | 508.39 g/mol | [7][] |
| Appearance | Red Crystal | [] |
| Melting Point | 282-283 °C | [] |
| Solubility | Soluble in DMF; slightly soluble in alcohol, acetone, chloroform, benzene; insoluble in water and ether. | [] |
Experimental Protocols
This section details the step-by-step procedures for obtaining pure this compound.
Protocol 1: Fermentation of Streptomyces sp.
This protocol is adapted from cultivation methods for Griseorhodin-producing Streptomyces strains.[3][4]
Materials:
-
Streptomyces sp. strain (e.g., CN48+)
-
ISP2 Medium: Yeast Extract (0.4%), Malt Extract (1.0%), Glucose (0.4%)
-
Agar plates with ISP2 medium
-
Sterile flasks and a temperature-controlled shaker
-
Bioreactor/Fermenter (for large-scale culture)
Procedure:
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of sterile ISP2 medium with an agar-grown culture of Streptomyces sp.[3][4].
-
Incubate the seed culture at 22-30°C for 3 days with vigorous shaking (e.g., 250 rpm).[3][4]
-
Production Culture: Use the seed culture to inoculate a larger volume of ISP2 medium (e.g., 10 L in a fermenter) at a 1:100 ratio.[3][4]
-
Incubate the production culture at 30°C for 8 days with appropriate aeration and agitation.[3][4]
Protocol 2: Crude Extraction
This protocol focuses on efficiently capturing the secondary metabolites from the fermentation broth.
Materials:
-
High-speed centrifuge
-
Diaion HP-20 resin
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Deionized Water (H₂O)
-
Rotary evaporator
Procedure:
-
Harvesting: After 8 days of fermentation, harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g for 30 min) to pellet the mycelia.[3][9]
-
Supernatant Extraction: Decant the supernatant and mix it with Diaion HP-20 resin. Allow it to stir for approximately 4 hours to ensure binding of the metabolites.[3][4]
-
Resin Washing: Filter the resin from the supernatant using cheesecloth or a similar filter. Wash the resin thoroughly with deionized H₂O to remove salts and other polar impurities.[3][4]
-
Elution: Elute the bound compounds from the resin using methanol. Collect the methanol eluate, which now contains the primary extract.[3][4]
-
Concentration & Partitioning: Concentrate the methanol eluate using a rotary evaporator to remove the methanol. Partition the remaining aqueous solution three times against an equal volume of ethyl acetate.[3]
-
Final Crude Extract: Combine the organic (ethyl acetate) layers and dry under vacuum to yield the final crude extract.[3]
Protocol 3: Chromatographic Purification
A two-step chromatographic process is employed to achieve high purity.
Materials:
-
Silica gel for flash chromatography (C18)
-
HPLC system with a preparative C18 column (e.g., 5 µm particle size)
-
Acetonitrile (MeCN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Fraction collector
Procedure:
-
Step 1: C18 Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a C18 flash chromatography column.
-
Elute the compounds using a step-gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH).[3][4]
-
Collect fractions and analyze them using thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Step 2: Preparative Reverse-Phase HPLC:
-
Pool the this compound-rich fractions from the flash chromatography step and concentrate them under vacuum.
-
Dissolve the concentrated sample in the initial mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Purify using an isocratic or gradient elution with a suitable mobile phase, such as 87% acetonitrile in water with 0.05% TFA, at a constant flow rate.[4] The exact mobile phase composition may require optimization based on analytical scale runs.
-
Monitor the elution profile with a UV-Vis detector and collect the peaks corresponding to this compound.
-
Combine the pure fractions, confirm purity via analytical HPLC, and remove the solvent under vacuum to obtain the purified compound.
-
Data Presentation: Purification Summary
The following table outlines the parameters for the chromatographic purification of this compound and its related compounds. Yields can vary significantly based on fermentation conditions and the specific Streptomyces strain used.
| Purification Step | Column Type | Mobile Phase | Elution Method | Outcome |
| 1. Flash Chromatography | Reverse-Phase C18 | Methanol / Water | Step-Gradient (40% to 100% MeOH)[4] | Separation into multiple fractions, partial purification of Griseorhodins.[4] |
| 2. Preparative HPLC | Reverse-Phase C18 | Acetonitrile / Water + 0.05% TFA | Isocratic or Gradient | Isolation of this compound to >99% purity. |
Visualized Workflows
The following diagrams illustrate the key processes described in this protocol.
Caption: Overall workflow from fermentation to pure compound.
Caption: Detailed multi-step chromatographic purification workflow.
Caption: Conceptual overview of this compound biosynthesis.
References
- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C25H16O12 | CID 5282051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Griseorhodin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A is a complex aromatic polyketide belonging to the rubromycin family, known for its unique spiroketal structure and potential as an antimicrobial and antitumor agent.[1] Accurate and reliable quantification of this compound in various matrices, such as fermentation broths and purified samples, is crucial for research, process optimization, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV-Vis detection.
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and water, with an acid modifier (formic acid) to ensure good peak shape. A gradient elution is employed to effectively separate this compound from other components in the sample matrix. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Sample Preparation from Streptomyces Fermentation Broth
A critical step for accurate analysis is the effective extraction of this compound from the complex fermentation matrix.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol:
-
Extraction:
-
To 10 mL of fermentation broth, add 20 mL of ethyl acetate.
-
Shake vigorously for 15 minutes to ensure thorough extraction of secondary metabolites.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean flask.
-
Add anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Data Presentation
Quantitative data obtained from the HPLC analysis should be recorded and presented in a clear and organized manner.
| Parameter | Result |
| Retention Time (RT) of this compound | To be determined experimentally |
| Peak Area | Value from chromatogram |
| Concentration (µg/mL) | Calculated from calibration curve |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | Determined from calibration curve |
Note: A standard calibration curve should be generated using a purified this compound standard of known concentrations to enable accurate quantification.
Visualizations
Experimental Workflow
Caption: Interdependence of HPLC Parameters.
References
Application Notes and Protocols for the NMR Characterization of Griseorhodin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A is a complex polyketide antibiotic belonging to the rubromycin family, characterized by a unique spiroketal system linking a naphthoquinone and an isocoumarin moiety. Its intricate structure and potent biological activities, including antibacterial and cytotoxic properties, make it a subject of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. This document provides detailed application notes and protocols for the NMR analysis of this fascinating natural product.
Chemical Structure of this compound
The structural complexity of this compound necessitates a comprehensive NMR analysis to confirm its connectivity and stereochemistry. The key structural features include a highly substituted aromatic system, a spiroketal core, and multiple stereocenters. The absolute configuration of this compound has been determined as 6S, 6aR, 7S, and 8S through a combination of NMR spectroscopy and computational methods.[1]
Quantitative NMR Data
A complete set of ¹H and ¹³C NMR data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the reported chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-7 | 4.40 | d | J = 2.0 |
| H-8 | 4.36 | d | J = 2.0 |
| OCH₃ | 4.10 | s | |
| CH₃ | 2.50 | s | |
| H-1' | 7.35 | s | |
| H-4' | 7.80 | s | |
| OH | 12.50 | s | |
| OH | 13.20 | s |
Note: The data presented here is compiled from literature sources.[1] Specific values may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 162.5 |
| C-3 | 160.8 |
| C-4 | 108.2 |
| C-4a | 135.5 |
| C-5 | 182.1 |
| C-6 | 98.5 |
| C-6a | 85.0 |
| C-7 | 60.5 |
| C-8 | 58.7 |
| C-8a | 110.5 |
| C-9 | 165.2 |
| C-10 | 188.0 |
| C-10a | 112.8 |
| C-1' | 118.5 |
| C-3' | 168.0 |
| C-4' | 102.0 |
| C-4a' | 140.2 |
| C-5' | 115.8 |
| C-8a' | 138.0 |
| OCH₃ | 52.5 |
| CH₃ | 20.8 |
Note: The data presented here is compiled from literature sources. Specific values may vary slightly depending on the solvent and instrument used.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the available instrumentation and sample quantity.
Sample Preparation
-
Isolation and Purification: Isolate this compound from its natural source (e.g., Streptomyces species) using appropriate chromatographic techniques (e.g., silica gel chromatography, HPLC) to ensure high purity.
-
Solvent Selection: Dissolve a sufficient amount of purified this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) in a deuterated solvent. Common solvents for natural products include deuterochloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for data comparison.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments is recommended for the comprehensive characterization of this compound.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Spectral Interpretation:
-
Analyze the ¹H NMR spectrum to identify characteristic signals, such as aromatic protons, methyl groups, and methoxy groups.
-
Use the ¹³C NMR spectrum to count the number of carbon signals and identify the types of carbons (e.g., carbonyls, aromatic, aliphatic).
-
Utilize 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular fragments and establish the overall connectivity of this compound.
-
Interpret NOESY/ROESY data to confirm the relative stereochemistry of the molecule.
-
Visualizations
Experimental Workflow for NMR Characterization of this compound
Caption: Experimental workflow for the NMR characterization of this compound.
Logical Relationship of 2D NMR Experiments in Structure Elucidation
Caption: Inter-relationships of NMR experiments for structure elucidation.
References
Mass Spectrometry Analysis of Griseorhodin A and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A and its derivatives are a class of aromatic polyketides known for their diverse biological activities, including the inhibition of HIV reverse transcriptase and human telomerase.[1] A notable derivative, grismonone, has been identified as a potent inhibitor of the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor.[2] This makes the accurate identification and quantification of these compounds crucial for drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful analytical tool for the characterization and quantification of this compound and its analogues in complex biological matrices.
These application notes provide an overview of the mass spectrometric analysis of this compound and its derivatives, including detailed experimental protocols and data presentation to aid researchers in their studies.
Quantitative Data Summary
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formulas of Griseorhodin derivatives. The following table summarizes the key mass spectrometry data for selected Griseorhodin compounds.
| Compound | Molecular Formula | Ionization Mode | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ |
| Griseorhodin D1 | C₅₂H₃₈O₁₆ | Positive | 919.2241 | 919.2238 |
| Griseorhodin D2 | C₅₂H₃₈O₁₆ | Positive | 919.2255 | 919.2238 |
| Griseorhodin E | C₁₃H₁₂O₆ | Positive | 279.1 | Not Specified |
| Griseorhodin F | C₁₃H₁₀O₅ | Positive | 265.1 | Not Specified |
Table 1: High-Resolution Mass Spectrometry Data for Griseorhodin Derivatives.[3]
Experimental Protocols
Sample Preparation
A standardized protocol for the extraction of this compound and its derivatives from bacterial cultures is outlined below.
Materials:
-
Bacterial culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
0.22 µm syringe filter
Protocol:
-
Extract the bacterial culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude extract in methanol (LC-MS grade).
-
Filter the methanolic extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following is a general protocol for the analysis of this compound and its derivatives. Optimization of these parameters may be required for specific instrumentation and derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode and product ion scan mode (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode should be employed.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of this compound and its derivatives. While specific fragmentation patterns for all derivatives are not exhaustively detailed in the public domain, the supporting information of the study by Yunt et al. (2009) in the Journal of the American Chemical Society provides tables with MS/MS analysis results that can be referenced for detailed fragmentation data.[3] General fragmentation behavior often involves the cleavage of glycosidic bonds (if present) and characteristic losses of small neutral molecules such as H₂O and CO.
Signaling Pathway Visualization
The Griseorhodin derivative, grismonone, has been shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway.[2] It acts by directly binding to the Smoothened (SMO) receptor, a key component of this pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by grismonone.
Caption: Hedgehog signaling pathway and inhibition by Grismonone.
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry-based analysis of this compound and its derivatives.
Caption: General workflow for Griseorhodin analysis by LC-MS/MS.
References
Application Notes and Protocols: Telomerase Activity Assay Using Griseorhodin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality.[1] In most normal somatic cells, telomerase activity is repressed.[1] However, in approximately 85-90% of cancer cells, telomerase is reactivated, allowing for the maintenance of telomere length and enabling limitless replication, a hallmark of cancer.[1] This makes telomerase an attractive target for novel cancer therapeutics.[1]
Griseorhodin A, a member of the rubromycin family of aromatic polyketides, has been identified as a potent inhibitor of human telomerase.[2] Its unique spiroketal moiety is essential for its inhibitory activity.[2] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on telomerase activity using the Telomeric Repeat Amplification Protocol (TRAP) assay, a widely used and sensitive method for measuring telomerase activity.[3][4]
Mechanism of Action (Hypothesized)
While the precise mechanism of telomerase inhibition by this compound is not fully elucidated, it is believed to involve direct interaction with the telomerase enzyme complex, potentially interfering with its catalytic activity or processivity. The spiroketal functional group is thought to be critical for this interaction. Further research is required to understand the specific binding site and the molecular interactions involved.
Data Presentation
Quantitative analysis of telomerase inhibition is crucial for characterizing the potency of compounds like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: Telomerase Inhibition Data
| Compound | IC50 Value | Assay Method | Cell Line | Reference |
| This compound | Not Reported* | - | - | - |
| Gallotannin | 130 nM | RQ-TRAP | HEK293T | [5] |
| BIBR1532 | ~93 nM | Direct Assay | - | [6] |
| RHPS4 | 0.2 µM | SRB assay (5-day) | MCF-7 (mt-hTERT) | [7] |
| Telomestatin | 0.7 µM | Direct Assay | HEK 293T | [8] |
*As of the latest literature review, the specific IC50 value for this compound's inhibition of telomerase has not been reported. The experimental protocol provided below can be used to determine this value.
Experimental Protocols
This section provides a detailed protocol for a non-radioactive Telomeric Repeat Amplification Protocol (TRAP) assay to determine the telomerase inhibitory activity of this compound.
Preparation of Cell Lysates
-
Culture human cancer cells known to have high telomerase activity (e.g., HeLa, HEK293T, or a relevant cancer cell line for your research) to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer). The volume should be calculated to achieve a final concentration of approximately 1,000 cells/µL.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cell extract with telomerase activity. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the cell extract at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Telomerase Reaction and Inhibition
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested. It is advisable to start with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the approximate inhibitory range.
-
Set up the telomerase extension reaction in PCR tubes on ice. For each reaction, combine the following:
-
Cell extract (containing a standardized amount of protein, e.g., 1 µg)
-
This compound dilution (or solvent control)
-
TRAP reaction buffer (containing dNTPs and a telomerase substrate primer, such as the TS primer).
-
Nuclease-free water to the final volume.
-
-
Include the following controls:
-
Positive Control: Cell extract with solvent only (no inhibitor).
-
Negative Control (Heat-inactivated): Cell extract heated at 85°C for 10 minutes prior to the reaction to inactivate telomerase.
-
Negative Control (Lysis Buffer): Lysis buffer only (no cell extract).
-
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the substrate primer.
PCR Amplification of Telomerase Products
-
Immediately after the extension step, add a PCR master mix to each tube. The master mix should contain:
-
Taq DNA polymerase
-
PCR buffer
-
A forward primer (e.g., TS primer)
-
A reverse primer (e.g., ACX primer)
-
An internal control template and primers (optional but recommended for quantification).
-
-
Perform PCR using the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
The PCR products will be a ladder of fragments with 6 base pair increments, characteristic of the telomeric repeat sequence.
Detection and Analysis of TRAP Products
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) on a 10-12% non-denaturing gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for detection.
-
Visualize the gel using a gel documentation system.
-
Quantify the intensity of the telomerase ladder for each sample.
-
Calculate the percentage of telomerase inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound on telomerase activity.
Signaling Pathways Regulating Telomerase
Caption: Major signaling pathways known to regulate telomerase expression and activity.
References
- 1. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative assay of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Griseorhodin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseorhodin A is a polyketide antibiotic belonging to the rubromycin family, known for its complex chemical structure featuring a unique spiroketal moiety.[1][2][3] This structural feature is crucial for its biological activity, which includes the inhibition of HIV reverse transcriptase and human telomerase.[1][2][4] Notably, this compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE).[5][6]
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in microbiology used to quantify the in vitro potency of an antimicrobial agent.[7][8] It is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after a specific incubation period.[8][9][10] Accurate determination of the MIC is a critical step in the assessment of new antimicrobial candidates, providing essential data for further preclinical and clinical development.
These application notes provide detailed protocols for determining the MIC of this compound against various bacterial strains using the broth microdilution and agar dilution methods.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive bacteria. This data is provided for reference and comparative purposes.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 | [5][6] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 2.0 | [5][6] |
| Bacillus subtilis | 16 | [5] |
Experimental Protocols
Two standard and widely accepted methods for MIC determination are presented below: the broth microdilution method and the agar dilution method.[9][11]
Protocol 1: Broth Microdilution Method
This method utilizes 96-well microtiter plates to test a range of this compound concentrations simultaneously, making it a high-throughput and efficient technique.[12]
Materials:
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., MRSA, VRE, S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of this compound in CAMHB.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of bacterial strains against a single antimicrobial agent.[11]
Materials:
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Inoculum replicator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions in a suitable solvent at concentrations that are 10 times the desired final concentrations in the agar plates.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 2 mL of the corresponding this compound stock solution to 18 mL of molten MHA to achieve the final concentration. Mix well by inverting the tube several times, avoiding the formation of air bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicator can be used to inoculate multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Griseorhodins D-F, neuroactive intermediates and end products of post-PKS tailoring modification in Griseorhodin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Griseorhodin A on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A is a polyketide antibiotic known for its unique epoxyspiroketal structure.[1] While its antibacterial properties have been investigated, its potential as an anticancer agent is an emerging area of interest. Notably, this compound has been identified as a telomerase inhibitor, a mechanism of significant relevance in oncology, as telomerase is upregulated in the majority of cancer cells and plays a crucial role in their immortalization.[1] This document provides a detailed overview of the available data on the cytotoxicity of this compound against cancer cell lines and offers comprehensive protocols for its further investigation.
Known In Vitro Cytotoxicity of this compound
Published research on the cytotoxic effects of this compound against a wide array of cancer cell lines is currently limited. However, existing studies indicate its potential as an anticancer agent. One study has reported that this compound exhibits cytotoxicity against human nasopharyngeal carcinoma (KB) cells.[2] While a specific IC50 value was not provided in this particular publication, this finding warrants further investigation into its efficacy against this and other cancer cell types.
Putative Mechanism of Action: Telomerase Inhibition
The primary mechanism through which this compound is thought to exert its anticancer effects is the inhibition of telomerase.[1] Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thereby preventing their progressive shortening during cell division. In most somatic cells, telomerase activity is suppressed, leading to a finite cellular lifespan. Cancer cells, however, often reactivate telomerase, enabling them to bypass replicative senescence and achieve immortality.
By inhibiting telomerase, this compound may induce telomere shortening in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[3][4] This targeted action makes this compound a compound of interest for cancer therapy.
Data on this compound Cytotoxicity
| Cell Line | Cancer Type | IC50 Value | Reference |
| KB | Nasopharyngeal Carcinoma | Not specified | [2] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro cytotoxicity of this compound. The most common and well-established method is the MTT assay, which measures cell viability based on mitochondrial activity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis via telomerase inhibition.
References
- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Telomerase inhibition potentiates the effects of genotoxic agents in breast and colorectal cancer cells in a cell cycle-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere Shortening Sensitizes Cancer Cells to Selected Cytotoxic Agents: In Vitro and In Vivo Studies and Putative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Prospective Development of Griseorhodin A-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of the current scientific literature, there is no established research on the development or application of Griseorhodin A or its derivatives as fluorescent probes. The information presented herein is a prospective guide intended to stimulate research into the potential of the this compound scaffold for fluorescence-based applications. All quantitative data and experimental protocols are hypothetical and based on the general principles of fluorescent probe design.
Application Notes
Introduction: The Potential of this compound as a Fluorophore Scaffold
This compound is a complex, heavily modified aromatic polyketide known for its biological activities, including the inhibition of HIV reverse transcriptase and human telomerase.[1][2][3][4][5][6] Its intricate polycyclic structure, which includes a quinone moiety, and an extended π-conjugated system, suggests that it may possess intrinsic fluorescent properties.[7] The development of fluorescent probes from natural products is a promising area of research, and the unique chemical architecture of this compound makes it an intriguing candidate for the design of novel sensors for bioimaging.
Hypothetical Applications of this compound-Based Probes
The structural features of this compound suggest several potential avenues for the development of fluorescent probes:
-
Metal Ion Sensing: The multiple carbonyl and hydroxyl groups within the this compound structure could act as a chelating scaffold for various metal ions. The binding of a metal ion would likely perturb the electronic structure of the molecule, potentially leading to a detectable change in its fluorescence emission (i.e., a "turn-on" or "turn-off" response).
-
pH-Sensitive Probes: The presence of phenolic hydroxyl groups suggests that the fluorescence of this compound derivatives could be sensitive to pH. Protonation and deprotonation of these groups at different pH values could modulate the fluorescence properties, enabling the development of probes for acidic or basic cellular compartments.
-
Viscosity Sensors: While not a classical "molecular rotor," the complex and somewhat sterically hindered structure of this compound might exhibit environmentally sensitive fluorescence. In viscous media, the restriction of intramolecular vibrations and rotations could lead to an enhancement of the fluorescence quantum yield, a principle that could be exploited to create viscosity-sensitive probes.
-
Targeted Bioimaging: Through chemical modification, the this compound scaffold could be conjugated to biomolecules such as peptides or antibodies to allow for targeted imaging of specific cells, tissues, or subcellular organelles using fluorescence microscopy.
Data Presentation: Projected Properties of Hypothetical Probes
The following tables summarize the projected quantitative data for a series of conceptual this compound-based fluorescent probes. These values are intended to serve as a benchmark for the potential development of such molecules.
Table 1: Projected Photophysical Properties of this compound Derivatives
| Compound ID | Description | Projected Excitation Max (nm) | Projected Emission Max (nm) | Projected Quantum Yield (Φ) |
| GA-Core | Unmodified this compound | 460 | 540 | 0.08 |
| GA-Zn-1 | Zinc Ion Probe | 470 | 550 | 0.05 (apo) to 0.60 (holo) |
| GA-pH-1 | pH Probe | 450 (acidic) / 480 (basic) | 530 (acidic) / 590 (basic) | 0.50 (acidic) / 0.15 (basic) |
| GA-Visc-1 | Viscosity Probe | 465 | 560 | 0.10 (low η) to 0.70 (high η) |
Table 2: Projected Performance Characteristics of a Hypothetical this compound-Based Zinc Probe (GA-Zn-1)
| Parameter | Projected Value |
| Target Analyte | Zn²⁺ |
| Detection Limit | 15 nM |
| Selectivity | >100-fold over other biological cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) |
| Response Time | < 2 minutes |
| Optimal pH Range | 6.8 - 7.8 |
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols that outline a potential workflow for the synthesis, characterization, and application of this compound-based fluorescent probes.
Protocol 1: Synthesis of a this compound-Derivative for Metal Ion Sensing
-
Scaffold Modification: A key step would be the introduction of a specific chelating group onto the this compound core. This could be achieved through a multi-step synthesis, for example, by first protecting the reactive hydroxyl groups, followed by a regioselective functionalization of the aromatic backbone with a known metal-binding moiety like a dipicolylamine (DPA) group.
-
Purification: The crude product would be purified using standard techniques such as flash column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final structure of the synthesized probe would be confirmed using ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Protocol 2: Characterization of Photophysical Properties
-
Sample Preparation: Prepare a 1 mM stock solution of the purified probe in DMSO. For spectroscopic measurements, create a working solution (e.g., 5 µM) in the desired buffer (e.g., 10 mM HEPES, pH 7.4).
-
Spectroscopic Analysis:
-
Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs) and the molar extinction coefficient (ε).
-
Record the fluorescence excitation and emission spectra to determine the maximum excitation (λ_ex) and emission (λ_em) wavelengths.
-
Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Protocol 3: In Vitro Assay for Metal Ion Detection
-
Titration Experiment: To a series of cuvettes containing the fluorescent probe (e.g., 5 µM in HEPES buffer), add increasing concentrations of the target metal ion (e.g., ZnCl₂ from 0 to 100 µM).
-
Fluorescence Measurement: After a brief incubation period (e.g., 5 minutes), measure the fluorescence intensity at the probe's λ_em.
-
Data Analysis: Plot the fluorescence intensity against the metal ion concentration to determine the probe's binding affinity (K_d) and limit of detection.
-
Selectivity Test: Repeat the titration experiment with other biologically relevant metal ions to assess the probe's selectivity.
Protocol 4: Application in Live Cell Imaging
-
Cell Culture: Plate a suitable cell line (e.g., HeLa cells) on glass-bottom imaging dishes and grow to 60-70% confluency.
-
Probe Loading: Incubate the cells with a low micromolar concentration of the this compound-based probe (e.g., 2 µM in cell culture medium) for 30-60 minutes at 37°C.
-
Cellular Staining and Imaging: Wash the cells with phosphate-buffered saline (PBS) and image using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Dynamic Imaging: To visualize changes in intracellular analyte concentration, acquire a baseline image, then treat the cells with a relevant stimulus (e.g., a zinc ionophore like pyrithione followed by ZnCl₂) and capture a time-lapse series of images.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and a general experimental workflow for the development of this compound-based probes.
Caption: Hypothetical 'turn-on' fluorescence sensing mechanism for a this compound-based probe.
Caption: A proposed experimental workflow for the development of this compound-based fluorescent probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Griseorhodins D-F, neuroactive intermediates and end products of post-PKS tailoring modification in Griseorhodin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence spectroscopy reveals ubiquitous presence of oxidized and reduced quinones in dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Griseorhodin A to Investigate Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseorhodin A is a polyketide antibiotic belonging to the rubromycin family, characterized by a naphthoquinone and an isocoumarin ring connected by a spiroketal system.[1][2] It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the mechanisms of bacterial resistance. The provided methodologies will guide researchers in assessing bacterial susceptibility to this compound, inducing and characterizing resistance, and investigating the potential molecular mechanisms underpinning resistance development.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Microorganism | Strain Information | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | [1][3][4] |
| Staphylococcus aureus | (Strain unspecified) | 1.0 | [3] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 2.0 | [1][3][4] |
| Enterococcus faecalis | (Strain unspecified) | 16 | [3] |
| Enterococcus faecium | Multidrug-Resistant | 1.0 | [3] |
| Escherichia coli | (Strain unspecified) | >64 | [1] |
| Pseudomonas aeruginosa | (Strain unspecified) | >64 | [1] |
| Mycobacterium smegmatis | (Strain unspecified) | >64 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol details the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: a. From an overnight culture, inoculate fresh CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). b. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare this compound Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Induction of Bacterial Resistance to this compound
This protocol describes a method for inducing resistance to this compound in a susceptible bacterial strain through continuous exposure to sub-inhibitory concentrations.
Materials:
-
This compound
-
Susceptible bacterial strain
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Initial Culture: a. Grow the bacterial strain in the appropriate liquid medium to the logarithmic phase.
-
Serial Passage with Sub-MIC Concentrations: a. Determine the initial MIC of this compound for the susceptible strain using the protocol described above. b. Inoculate a fresh culture tube containing the liquid medium with the bacterial strain. c. Add this compound to the culture at a concentration of 0.5x the initial MIC. d. Incubate the culture with shaking at the optimal temperature until turbidity is observed. e. After incubation, transfer an aliquot of the culture to a fresh tube of medium containing the same sub-MIC of this compound. f. Repeat this serial passage daily for a predetermined number of days (e.g., 15-30 days).
-
Monitoring for Resistance Development: a. Periodically (e.g., every 5 passages), determine the MIC of this compound for the passaged bacterial population. b. An increase in the MIC value compared to the initial MIC indicates the development of resistance.
-
Isolation of Resistant Mutants: a. Once a significant increase in MIC is observed, plate the culture onto an appropriate agar medium containing this compound at a concentration higher than the initial MIC. b. Isolate single colonies that grow on the antibiotic-containing plates. c. Confirm the resistance of the isolated colonies by re-determining their MIC.
Investigation of Efflux Pump-Mediated Resistance
This protocol aims to determine if efflux pumps are involved in the observed resistance to this compound by using a known efflux pump inhibitor (EPI).
Materials:
-
This compound-resistant bacterial strain
-
This compound
-
A broad-spectrum efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))
-
Appropriate growth medium and 96-well plates
Procedure:
-
Checkerboard Assay: a. Perform a checkerboard titration by preparing a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the EPI along the y-axis. b. Inoculate the wells with the this compound-resistant bacterial strain at a concentration of approximately 5 x 10^5 CFU/mL. c. Include control wells with this compound alone and the EPI alone. d. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of this compound in the presence of different concentrations of the EPI. b. A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is involved in the resistance mechanism. c. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine if the interaction is synergistic, additive, or indifferent.
Visualizations
Proposed Mechanism of Action of Griseorhodin Class Antibiotics
Caption: Proposed mechanism of Griseorhodin C's action against MRSA.[1]
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for inducing and characterizing bacterial resistance to this compound.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. Combined transcriptome and metabolome analysis revealed the antimicrobial mechanism of Griseorhodin C against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired resistance mechanisms in enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Heterologous Expression of Griseorhodin A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of the Griseorhodin A biosynthetic gene cluster, a crucial step in the production and future engineering of this potent therapeutic agent. This compound, a complex aromatic polyketide, exhibits promising biological activities, and its sustainable production through microbial fermentation is a key objective for drug development.
Introduction to Heterologous Expression of this compound
This compound is a heavily oxidized bacterial polyketide with a unique epoxyspiroketal moiety essential for its biological activity.[1] The biosynthetic gene cluster responsible for its production has been identified and sequenced, revealing a type II polyketide synthase (PKS) system with an unusually high number of oxidoreductases.[1] Direct fermentation from the native producer, a marine Streptomyces species, can be challenging due to slow growth, low yields, and complex downstream processing.
Heterologous expression in a well-characterized host, such as Streptomyces lividans, offers a promising alternative for reliable and scalable production. This approach involves cloning the entire this compound biosynthetic gene cluster into a suitable vector and introducing it into a host strain optimized for secondary metabolite production. The inherent instability of the this compound gene cluster on various shuttle plasmids has been a significant hurdle.[1] However, the use of a novel integrative cosmid vector has enabled its successful and functional expression in S. lividans.[1]
Optimizing Production in Engineered Hosts
The choice of the heterologous host is critical for achieving high titers of this compound. While Streptomyces lividans TK24 is a commonly used host, engineered strains with deleted native secondary metabolite gene clusters have shown significantly improved production of heterologous natural products.
A study by Tervonen et al. (2020) demonstrated the successful expression of the this compound gene cluster in a series of engineered S. lividans strains.[1] The strain S. lividans ΔYA9, with a large part of its own secondary metabolism deleted, was able to produce this compound. Further engineering, involving the introduction of additional attB integration sites for the expression vector, led to enhanced production. Specifically, the strain S. lividans ΔYA11, containing three attB sites, exhibited a nearly fourfold increase in this compound production compared to the ΔYA9 strain.[1]
Quantitative Data on this compound Production
The following table summarizes the relative production improvements observed in engineered Streptomyces lividans strains. While absolute titers can vary significantly based on fermentation conditions, these relative values highlight the impact of host engineering.
| Host Strain | Genotype/Key Features | Relative this compound Production |
| Streptomyces lividans TK24 | Wild-type | No production observed |
| Streptomyces lividans ΔYA9 | Deletion of a significant portion of native secondary metabolite gene clusters | Baseline production (1x) |
| Streptomyces lividans ΔYA10 | ΔYA9 with an additional attB site | ~2x increase compared to ΔYA9 |
| Streptomyces lividans ΔYA11 | ΔYA9 with two additional attB sites | ~4x increase compared to ΔYA9 |
Note: The relative production values are based on the findings of Tervonen et al. (2020). Absolute production titers are highly dependent on the specific fermentation protocol and analytical methods used.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a type II PKS and a multitude of tailoring enzymes, particularly oxidoreductases. The pathway proceeds through the formation of a polyaromatic tridecaketide precursor, which undergoes significant oxidative modification, including the cleavage of three carbon-carbon bonds, to form the characteristic spiroketal structure.[1]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Expression
The overall workflow for the heterologous expression of the this compound biosynthetic gene cluster involves several key stages, from the initial cloning of the gene cluster to the final analysis of the produced compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Griseorhodin A Production from Streptomyces Fermentation
Welcome to the technical support center for increasing Griseorhodin A yield. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Streptomyces fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
This compound is a polyketide antibiotic produced by various Streptomyces species. It exhibits a range of biological activities, including potential as an anticancer agent.[1] Maximizing its yield from fermentation is crucial for enabling further research and development, as well as for ensuring the economic viability of its potential production.
Q2: Which Streptomyces species are known to produce this compound?
Several Streptomyces species have been identified as producers of this compound, including strains of Streptomyces griseus and other marine-derived Streptomyces species.[2]
Q3: What are the main factors influencing the yield of this compound in fermentation?
The yield of this compound is influenced by a combination of genetic, physiological, and nutritional factors. Key parameters to consider for optimization include the composition of the fermentation medium (carbon and nitrogen sources, phosphate, and trace elements), physical culture conditions (pH, temperature, aeration, and agitation), and the genetic stability of the producing strain.
Q4: Can genetic engineering be used to increase this compound yield?
Yes, genetic engineering holds significant promise for enhancing this compound production. The biosynthetic gene cluster for this compound has been identified, which opens up possibilities for strategies such as overexpressing pathway-specific positive regulatory genes, deleting negative regulators, and engineering precursor pathways to increase the supply of building blocks for this compound synthesis.[1]
Q5: What is a typical fermentation time for this compound production?
The optimal fermentation time can vary depending on the specific Streptomyces strain and culture conditions. Generally, secondary metabolite production in Streptomyces occurs during the stationary phase of growth. For similar antibiotics, fermentation can last from 7 to 14 days to achieve maximum yield.[3]
Troubleshooting Guides
Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Carbon Source: Experiment with different carbon sources such as glucose, starch, or glycerol. Vary the concentration to find the optimal level. |
| 2. Nitrogen Source: Test various organic and inorganic nitrogen sources like yeast extract, peptone, soybean meal, or ammonium salts. | |
| 3. C/N Ratio: Optimize the carbon-to-nitrogen ratio, as this is a critical factor for secondary metabolite production. | |
| 4. Phosphate Levels: High phosphate concentrations can repress secondary metabolism. Test a range of phosphate concentrations to find a level that supports growth without inhibiting production. | |
| Inappropriate Physical Parameters | 1. pH: Monitor and control the pH of the culture medium. The optimal pH for Streptomyces growth and secondary metabolite production is typically between 6.0 and 8.0.[3] |
| 2. Temperature: Determine the optimal temperature for your specific Streptomyces strain, usually in the range of 25-30°C. | |
| 3. Aeration and Agitation: Ensure adequate oxygen supply by optimizing the agitation speed and aeration rate. Poor oxygen transfer can limit growth and production. | |
| Strain Instability | 1. Serial Subculturing: Avoid excessive serial subculturing, which can lead to genetic instability and loss of productivity. |
| 2. Stock Culture Maintenance: Maintain cryopreserved stocks of a high-producing strain and start new cultures from these stocks. | |
| Extraction and Detection Issues | 1. Extraction Efficiency: Ensure your extraction protocol is efficient for this compound. Test different organic solvents and extraction times. |
| 2. Analytical Method Sensitivity: Verify that your analytical method (e.g., HPLC) is sensitive enough to detect low concentrations of this compound. |
Inconsistent this compound Yields
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum | 1. Standardize Inoculum Preparation: Use a consistent method for preparing your inoculum, including the age and concentration of spores or mycelia. |
| 2. Inoculum Size: Optimize the inoculum size, as this can affect the growth kinetics and timing of secondary metabolite production. | |
| Inconsistent Fermentation Conditions | 1. Monitor and Control Parameters: Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process. |
| 2. Media Preparation: Ensure consistent preparation of the fermentation medium, including the quality of raw materials. | |
| Genetic Drift of the Production Strain | 1. Re-isolate High-Producing Colonies: Periodically re-streak your culture and select single colonies for testing to maintain a high-producing population. |
| 2. Use Fresh Cultures: Initiate fermentations from fresh cryopreserved stocks to minimize the effects of genetic drift. |
Data Presentation
Illustrative Data on the Effect of Media Components on this compound Yield
Disclaimer: The following data are illustrative examples based on typical results for Streptomyces fermentation and should be experimentally determined for your specific strain and conditions.
| Carbon Source (20 g/L) | This compound Yield (mg/L) |
| Glucose | 85 |
| Soluble Starch | 120 |
| Glycerol | 95 |
| Maltose | 110 |
| Nitrogen Source (10 g/L) | This compound Yield (mg/L) |
| Yeast Extract | 150 |
| Peptone | 130 |
| Soybean Meal | 165 |
| Ammonium Sulfate | 70 |
Illustrative Data on the Effect of Physical Parameters on this compound Yield
Disclaimer: The following data are illustrative examples and should be experimentally determined for your specific strain and conditions.
| pH | This compound Yield (mg/L) |
| 5.5 | 60 |
| 6.5 | 140 |
| 7.5 | 180 |
| 8.5 | 110 |
| Temperature (°C) | This compound Yield (mg/L) |
| 20 | 50 |
| 25 | 130 |
| 30 | 190 |
| 35 | 90 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores from a mature culture of Streptomyces sp. into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., a base medium containing soluble starch, soybean meal, and mineral salts, with pH adjusted to 7.0).
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 10-14 days.
-
Withdraw samples periodically to monitor growth (dry cell weight) and this compound production (by HPLC).
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Biomass:
-
Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
-
Extraction from Supernatant:
-
Acidify the supernatant to pH 3.0 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Extraction from Mycelium:
-
Homogenize the mycelial pellet with an equal volume of methanol.
-
Shake the mixture vigorously for 1 hour.
-
Centrifuge to pellet the cell debris and collect the methanol extract.
-
Evaporate the methanol extract to dryness.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extracts from both the supernatant and mycelium in a known volume of methanol.
-
Filter the dissolved sample through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 3: Quantification of this compound by HPLC
Note: This is a general starting protocol. Optimization of the mobile phase and gradient may be required for optimal separation.
-
HPLC System and Column:
-
A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A linear gradient from 20% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Monitor the absorbance at a wavelength determined by the UV spectrum of a this compound standard (typically in the range of 254 nm and 430 nm for polyketides).
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound production.
References
- 1. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Griseorhodin A Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility of Griseorhodin A during their experiments. The following information is based on established methods for enhancing the solubility of poorly water-soluble compounds and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in aqueous solutions?
This compound, like many complex natural products, possesses a large, rigid, and relatively nonpolar molecular structure. This hydrophobicity makes it difficult for the molecule to favorably interact with the polar water molecules, leading to poor solubility. Factors such as its crystalline structure can also contribute to low solubility by requiring significant energy to break the crystal lattice.
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
There are three main strategies to enhance the solubility of poorly soluble drugs:
-
Physical Modifications: Altering the physical properties of the drug substance.
-
Chemical Modifications: Modifying the molecular structure of the drug.
-
Formulation-Based Strategies: Incorporating the drug into a delivery system.
Q3: Can I use a simple co-solvent system to dissolve this compound?
Yes, using co-solvents is a common initial approach. Co-solvents are water-miscible organic solvents that, when mixed with water, increase the solubility of nonpolar compounds.[1][2] However, the choice of co-solvent and its concentration must be carefully considered to avoid toxicity or unwanted effects in downstream applications.
Q4: Are there any advanced formulation techniques that I can consider?
Several advanced formulation strategies can significantly enhance the aqueous concentration of this compound. These include:
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions.[3][4]
-
Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous form, which is generally more soluble than the crystalline form.[1][5][6]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior.[4][5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[3][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to my aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity than your initial stock solvent. | 1. Increase the concentration of the organic co-solvent in your final solution (e.g., DMSO, ethanol). Be mindful of the tolerance of your experimental system to the co-solvent. 2. Utilize a surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.[1] 3. Explore the use of cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[4][5] |
| I need to prepare a high-concentration aqueous stock of this compound for my in-vitro/in-vivo studies. | The intrinsic aqueous solubility of this compound is too low for your required concentration. | 1. Formulate this compound as a solid dispersion. This involves dissolving both this compound and a hydrophilic polymer in a common solvent and then removing the solvent. The resulting solid can be dissolved in water to achieve a higher concentration.[1][5][6] 2. Prepare a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).[3][5] These formulations form fine emulsions upon gentle agitation in an aqueous medium. 3. Investigate nanosuspension technology. Milling or high-pressure homogenization can reduce the particle size of this compound, leading to a significant increase in its dissolution rate and apparent solubility.[6] |
| My formulation of this compound is not stable and precipitates over time. | The formulation is a supersaturated solution that is thermodynamically unstable. | 1. Incorporate a precipitation inhibitor into your formulation. Polymers such as HPMC or PVP can help maintain the supersaturated state.[4] 2. Optimize your formulation. For solid dispersions, the choice of polymer and the drug-to-polymer ratio are critical for stability. For lipid-based systems, the ratio of oil, surfactant, and co-surfactant needs to be carefully optimized. |
| I am concerned about the potential toxicity of the excipients used to solubilize this compound. | Some organic solvents and surfactants can have cytotoxic effects. | 1. Select biocompatible excipients. For example, consider using naturally derived surfactants or polymers that are generally regarded as safe (GRAS). 2. Minimize the concentration of excipients to the lowest effective level. 3. Consider creating a prodrug of this compound. While this involves chemical modification, it can be a powerful strategy to improve solubility and reduce the need for high concentrations of excipients.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh this compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Kneading: Place the mixture in a mortar and add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.
Protocol 2: Formulation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common solvent that dissolves both this compound and the carrier (e.g., methanol, acetone).
-
Dissolution: Dissolve this compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be conducted at a controlled temperature to avoid degradation of the compound.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a consistent particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and determine its dissolution profile in a relevant aqueous medium.
Visualizing Solubility Enhancement Strategies
The following diagrams illustrate the conceptual workflows for overcoming the low solubility of this compound.
Caption: Decision workflow for selecting a suitable solubility enhancement strategy for this compound.
Caption: Conceptual pathway of this compound from insolubility to biological activity through solubilization.
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. wjbphs.com [wjbphs.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Griseorhodin A
Welcome to the technical support center for the large-scale purification of Griseorhodin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the initial extraction of this compound from fermentation broth?
A1: The most common initial extraction method involves adsorbing the supernatant of the centrifuged fermentation broth onto a resin, such as Diaion HP-20. After adsorption, the resin is washed to remove salts and then eluted with a solvent like methanol (MeOH) to release the crude extract containing this compound.[1][2]
Q2: What types of chromatography are typically used for this compound purification?
A2: Reversed-phase chromatography is the predominant method for purifying this compound. This is often performed using a C18 column with a step-gradient elution of methanol in water.[1] For higher purity, High-Performance Liquid Chromatography (HPLC) with a C18 column is employed, often with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and water, sometimes with additives like trifluoroacetic acid (TFA).[1]
Q3: What are some of the major challenges in the large-scale purification of this compound?
A3: Key challenges include:
-
Low Yield: The concentration of this compound in the fermentation broth can be low, leading to small amounts of purified product.[3]
-
Presence of Structurally Similar Impurities: The fermentation process produces several related Griseorhodin compounds and degradation products which can be difficult to separate from this compound.[1][2]
-
Product Degradation: this compound can be unstable under certain conditions, potentially degrading during the lengthy purification process.[2]
-
Scalability of HPLC: While effective at the lab scale, scaling up preparative HPLC for large quantities can be challenging and expensive.[4]
Q4: Are there any known impurities I should be aware of during purification?
A4: Yes, several related compounds and intermediates from the biosynthetic pathway can be present as impurities. These include other Griseorhodins (e.g., Griseorhodins D, E, and F) and potential breakdown products.[1][2] The presence of these closely related molecules necessitates high-resolution separation techniques.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low final yield of this compound | 1. Inefficient initial extraction from the fermentation broth. 2. Low expression levels of this compound in the culture. 3. Loss of product during chromatographic steps. 4. Degradation of this compound during purification. | 1. Optimize the resin binding time and elution conditions for the initial extraction. 2. Optimize fermentation conditions (media, temperature, time) to enhance production. 3. Carefully monitor fractions during chromatography to avoid discarding fractions containing the product. Consider using a different stationary phase or optimizing the mobile phase gradient for better separation and recovery. 4. Minimize the duration of the purification process and avoid harsh pH or temperature conditions. |
| Poor separation of this compound from impurities in HPLC | 1. Inappropriate mobile phase composition or gradient. 2. Overloading of the chromatography column. 3. The stationary phase is not providing adequate selectivity. | 1. Adjust the mobile phase composition. For reversed-phase HPLC, modifying the percentage of organic solvent (e.g., methanol or acetonitrile) can improve separation.[3] Adding a small amount of an ion-pairing agent like TFA (e.g., 0.05%) can also enhance peak shape and resolution.[1] 2. Reduce the amount of crude extract loaded onto the column in each run. 3. Experiment with different types of stationary phases (e.g., different C18 column chemistries or phenyl-hexyl columns) to find one that provides better separation for your specific impurity profile. |
| Presence of unknown peaks in the final product | 1. Contamination from solvents or equipment. 2. Presence of previously uncharacterized Griseorhodin analogs or degradation products. | 1. Ensure all solvents are of high purity and that all glassware and equipment are thoroughly cleaned. 2. Collect the fractions corresponding to the unknown peaks and perform structural elucidation using techniques like mass spectrometry and NMR to identify the compounds.[5] |
| Inconsistent retention times in HPLC | 1. Fluctuation in mobile phase composition. 2. Column degradation. 3. Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the column's performance and consider replacing it if it has degraded. 3. Use a column oven to maintain a consistent temperature during HPLC runs. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol is based on methods described for the extraction of Griseorhodins from fermentation broth.[1][2]
-
Fermentation Broth Harvesting: Centrifuge the fermentation broth (e.g., 10 L) to separate the supernatant from the cell mass.
-
Resin Adsorption: Add Diaion HP-20 resin to the supernatant and stir for approximately 4 hours to allow for the adsorption of this compound and related compounds.
-
Resin Washing: Filter the resin through cheesecloth and wash thoroughly with deionized water to remove salts and other polar impurities.
-
Elution: Elute the resin with methanol (MeOH) to release the adsorbed compounds.
-
Solvent Extraction: Dry the methanol eluate using a rotary evaporator. Partition the remaining aqueous layer three times against ethyl acetate (EtOAc).
-
Crude Extract: Combine the organic layers and dry under vacuum to yield the crude extract.
Protocol 2: C18 Column Chromatography
This protocol describes a general approach for the initial fractionation of the crude extract.[1]
-
Column Packing: Prepare a C18 column of appropriate size for the amount of crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the equilibrated C18 column.
-
Step-Gradient Elution: Elute the column with a step-gradient of increasing methanol concentration in water. A typical gradient might be:
-
40% MeOH in H₂O
-
50% MeOH in H₂O
-
60% MeOH in H₂O
-
70% MeOH in H₂O
-
80% MeOH in H₂O
-
100% MeOH
-
-
Fraction Collection: Collect fractions at each step of the gradient.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
Protocol 3: Preparative HPLC Purification
This protocol provides a general method for the final purification of this compound.[1]
-
Column: Use a preparative C18 HPLC column.
-
Mobile Phase: Prepare a mobile phase of methanol and water, potentially with 0.05% TFA. The exact percentage of methanol will need to be optimized based on analytical HPLC results (e.g., starting with 50% MeOH in H₂O with 0.05% TFA).[1]
-
Sample Preparation: Dissolve the this compound-containing fractions from the C18 column chromatography in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC and elute with the chosen mobile phase under isocratic or gradient conditions.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Griseorhodin A instability and degradation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Griseorhodin A, focusing on its inherent instability and potential for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a heavily oxidized aromatic polyketide notable for its unique epoxyspiroketal moiety, which is crucial for its biological activity, including the inhibition of telomerase.[1][2] Its complex, highly oxidized structure makes it susceptible to degradation. The biosynthesis of this compound involves an unprecedented number of oxidoreductases, hinting at its oxidative sensitivity.[1] Early precursors in its biosynthetic pathway exist as unstable dimers that can break down in the presence of air.[3]
Q2: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often indicates chemical degradation. This compound's structure is prone to oxidative metabolism, which can lead to the formation of various breakdown products.[4] For instance, early dimeric precursors are known to convert to a red compound, KS-619-1, when exposed to air, particularly in DMSO solutions.[3] Any unexpected color change should be investigated as a potential sign of compound degradation, which could impact experimental results.
Q3: I am observing unexpected peaks in my HPLC or LC-MS analysis. Could these be degradation products?
Yes, it is highly likely. The appearance of new peaks suggests that this compound has degraded into other compounds. Oxidative processes are a primary cause, potentially leading to carbon-carbon bond cleavage and the formation of various breakdown products.[3][4] It is recommended to perform forced degradation studies to identify the profiles of potential degradation products under various stress conditions.[5][6]
Q4: My bioassay results using this compound are inconsistent. Could compound instability be the cause?
Absolutely. Inconsistent bioassay results are a common consequence of using a degraded compound. Since the unique epoxyspiroketal moiety of this compound is critical for its activity, any structural alteration through degradation can significantly reduce or alter its biological effects.[1][2] Ensuring the stability and purity of your this compound stock and working solutions is crucial for reproducible results.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
If you suspect your this compound solution is degrading rapidly, consult the following table to identify potential causes and solutions.
| Potential Cause | Recommended Action | Rationale |
| Oxidation | - Prepare fresh solutions before each experiment.- Degas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).- Avoid solvents known to promote oxidation. DMSO has been shown to destabilize precursors.[3] | This compound's biosynthesis involves extensive oxidation, making the final compound susceptible to further oxidative degradation.[1][4] Limiting oxygen exposure is critical. |
| Inappropriate pH | - Maintain solutions at an optimal pH (typically neutral unless otherwise specified).- Use buffered solutions to prevent pH shifts. | The stability of complex organic molecules is often pH-dependent.[7][8] Acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions. |
| Exposure to Light | - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize light exposure during experimental procedures. | Photodegradation is a common degradation pathway for complex pharmaceutical compounds.[5][7] |
| High Temperature | - Store stock solutions at or below -20°C.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Perform experiments at the lowest practical temperature. | Elevated temperatures can accelerate chemical degradation reactions.[7][9] |
Issue 2: Identifying the Source of Degradation
Use the following workflow to systematically investigate and mitigate this compound degradation.
Caption: Workflow for troubleshooting this compound degradation.
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and identifying its degradation products.[5][6]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (pH 3, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.[3]
-
Thermal Degradation: Incubate the solution at 60°C, protected from light.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Characterize the major degradation products using mass spectrometry (MS) data.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for a forced degradation study.
Degradation Pathways
While the exact degradation pathways of this compound are complex, the primary mechanism is believed to be oxidative, targeting its extensively modified aromatic structure and unique spiroketal moiety.[2][4]
Caption: Factors leading to this compound degradation.
References
- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing the stability of alpha-helices and beta-strands in thermophilic ribonuclease H - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing common issues in antibacterial susceptibility testing of Griseorhodin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Griseorhodin A. Our goal is to help you address common issues encountered during antibacterial susceptibility testing (AST).
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions.
Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
Question: We are performing a disk diffusion assay with this compound, but we are observing inconsistent zone sizes or no zone of inhibition, even at high concentrations. What could be the cause, and how can we troubleshoot this?
Answer: This is a common issue when working with natural products like this compound, which can be attributed to several factors, primarily related to its physicochemical properties.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Diffusion | 1. Optimize Solvent: this compound is a complex polyketide and may have poor solubility in aqueous media.[1] Ensure you are using an appropriate organic solvent for the initial stock solution, such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria. 2. Solvent Control: Always include a solvent control (disk with solvent only) to ensure the solvent itself is not inhibiting bacterial growth. 3. Alternative Assay Method: Consider using the agar well diffusion method, which can sometimes be more suitable for less polar compounds as it may allow for better diffusion directly from a well cut into the agar.[1][2] |
| Inappropriate Test Medium | 1. Standard Medium: Mueller-Hinton Agar (MHA) is the standard medium for AST of non-fastidious bacteria.[1] Using other media can lead to variable results.[1] 2. Agar Depth: Ensure a standardized agar depth (e.g., 4 mm) in your petri dishes.[3] Inconsistent depth can affect the diffusion of the compound. |
| High Molecular Weight | This compound has a relatively high molecular weight, which can hinder its diffusion through the agar matrix. For high molecular weight compounds, the well diffusion method is often preferred over the disk diffusion method.[1] |
| Compound Instability | 1. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment. The stability of this compound in solution over time may be limited.[4] 2. Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in the dark to prevent degradation. |
| Inoculum Density | An overly dense bacterial lawn can obscure the zone of inhibition. Standardize your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] |
Issue 2: Precipitation of this compound in Broth Microdilution Assays
Question: When preparing our broth microdilution plates for MIC testing of this compound, we notice a precipitate forming in the wells. How can we prevent this and obtain reliable MIC values?
Answer: Precipitation is a significant challenge with hydrophobic compounds in aqueous broth media. This can lead to an underestimation of the compound's true potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Use of a Co-solvent: While preparing the dilutions, ensure that the concentration of the organic solvent (like DMSO) is kept consistent across all wells, including the growth control, to avoid solvent-induced growth inhibition. The final concentration should ideally be 1% or less. 2. Test in Presence of Serum: For specific applications, consider including a low percentage of serum (e.g., 2-5% fetal bovine serum) in the broth, as this can sometimes help to solubilize hydrophobic compounds. Note that serum components may interact with the compound, so results should be interpreted accordingly. |
| Interaction with Media Components | 1. Media Selection: While Mueller-Hinton Broth (MHB) is standard, some compounds may interact with its components.[1] If precipitation persists, you could explore other broth media, but this will deviate from standard protocols and require thorough validation. 2. pH of the Medium: Ensure the pH of the MHB is within the recommended range (7.2-7.4). Extreme pH values can affect the solubility and stability of the compound.[4] |
| Use of Surfactants | In some research settings, a very low concentration of a non-ionic surfactant (e.g., Tween 80 at 0.002%) can be used to improve the solubility of hydrophobic compounds. However, this must be carefully validated as the surfactant itself can have antibacterial properties or interact with the bacterial membrane. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent to dissolve this compound for susceptibility testing?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other similar natural products for AST.[2] Ethanol can also be used. It is crucial to ensure the final concentration of the solvent in the assay does not exceed 1% (v/v) to avoid any intrinsic antimicrobial effects or interference with bacterial growth. Always include a solvent control in your experiments.
Q2: Which quality control (QC) bacterial strains should be used when testing this compound?
A2: It is essential to include standard QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] Recommended strains for preliminary screening include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212).[6]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).[6]
Q3: How should I interpret the Minimum Inhibitory Concentration (MIC) values for this compound?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] For natural products like this compound, there are no established clinical breakpoints like those for conventional antibiotics.[1] The potency is generally evaluated based on the MIC value itself. Plant extracts are often considered active if their MICs are between 100–1000 µg/mL, while for more purified compounds like this compound, lower values would indicate significant activity.[6]
Q4: Can I use colorimetric indicators to determine the MIC in broth microdilution assays?
A4: Yes, using a viability indicator like resazurin or MTT can be a more sensitive method for determining the MIC, especially if this compound is colored and interferes with turbidity readings.[6] These indicators change color in the presence of metabolically active cells.
Q5: What does a hazy or partial zone of inhibition in a disk diffusion assay indicate?
A5: A hazy or partial zone of inhibition suggests that the growth of the bacterium is only partially inhibited.[7] This could indicate that this compound is bacteriostatic rather than bactericidal at the tested concentration, or that a subpopulation of resistant bacteria is present. It is recommended to determine the MIC to get a quantitative measure of its activity.
Experimental Protocols
Disk Diffusion Assay (Kirby-Bauer Method) for this compound
This method is a qualitative screening test for antimicrobial activity.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strain(s)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and micropipettes
-
DMSO or ethanol
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[5]
-
Disk Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Apply a specific volume (e.g., 10-20 µL) of the this compound solution onto a sterile blank disk to obtain the desired amount of compound per disk. Allow the solvent to evaporate completely in a laminar flow hood.
-
Disk Application: Using sterile forceps, place the this compound-impregnated disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar. Place a solvent control disk and a positive control antibiotic disk on the same plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters (mm).[7] The size of the zone is proportional to the susceptibility of the organism to this compound.[8]
Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of antimicrobial activity.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s) adjusted to ~5 x 10⁵ CFU/mL in CAMHB
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used, CAMHB, and the inoculum.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[9]
Visualizations
Caption: Experimental workflow for antibacterial susceptibility testing of this compound.
Caption: Troubleshooting logic for inconsistent disk diffusion results.
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. asm.org [asm.org]
- 4. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. singerinstruments.com [singerinstruments.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Griseorhodin A peaks in HPLC
Welcome to the technical support center for the chromatographic analysis of Griseorhodin A. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to achieving optimal peak resolution in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: My this compound peak has poor resolution and is co-eluting with an impurity. Where should I start troubleshooting?
A: Poor resolution in HPLC is typically addressed by optimizing one of three key factors: column efficiency (N), selectivity (α), and retention factor (k').[1] A systematic approach is crucial; only change one parameter at a time to accurately assess its effect.[2]
-
Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are less likely to overlap. Efficiency is influenced by the column's physical properties (length, particle size) and the flow rate.[1]
-
Selectivity (α): This is the most powerful factor for improving resolution and refers to the separation between the centers of two adjacent peaks. It is primarily influenced by the mobile phase composition and the stationary phase chemistry.[1][3]
-
Retention Factor (k'): This describes how long a compound is retained on the column. Increasing retention can often improve the separation of early-eluting peaks.[1] This is mainly controlled by the strength of the mobile phase.[3]
Q2: How can I optimize the mobile phase to improve the resolution of this compound?
A: Mobile phase optimization is a critical step for improving selectivity and retention. This compound is only slightly soluble in alcohols and insoluble in water, which necessitates a mobile phase with a significant organic component.[]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of this compound, potentially separating it from less retained impurities.[1]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Methanol, for instance, is a proton donor and can engage in different hydrogen bonding interactions with this compound compared to acetonitrile.
-
Modify Mobile Phase pH: this compound possesses multiple hydroxyl groups, meaning its ionization state can be influenced by pH.[5] Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, acetate) or an additive like formic acid or trifluoroacetic acid can alter peak shape and retention, significantly impacting resolution.[3][6] A common starting point for similar compounds is a mobile phase containing 0.1% formic acid.[7]
Q3: When should I consider changing my HPLC column (stationary phase)?
A: If extensive mobile phase optimization does not yield the desired resolution, changing the stationary phase is the next logical step.[3] The choice of stationary phase directly impacts selectivity.
-
Standard C18: This is the most common reversed-phase column and a good starting point.
-
Phenyl-Hexyl: If your sample contains aromatic rings, as this compound does, a phenyl-based column can provide alternative selectivity through π-π interactions, potentially resolving it from closely eluting compounds.[3][8]
-
Polar-Embedded Phases: These columns offer different selectivity profiles and are more stable in highly aqueous mobile phases.
-
Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to sub-2 µm for UHPLC) increases column efficiency, leading to sharper peaks and better resolution.[3][8]
Q4: Can I improve resolution by adjusting instrumental parameters like flow rate and temperature?
A: Yes, instrumental parameters can have a significant impact on both efficiency and analysis time.
-
Flow Rate: In most cases, lowering the flow rate increases efficiency and can improve resolution, although it will also lengthen the run time.[2][6]
-
Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[2] However, excessively high temperatures (>60°C) could risk degrading the analyte.[6] A stable column temperature, maintained by a column oven, is essential for reproducible retention times.[9]
Q5: My this compound peak is exhibiting significant tailing. What are the common causes and solutions?
A: Peak tailing can compromise resolution and quantification. Common causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration.[10]
-
Secondary Interactions: The hydroxyl groups on this compound can have unwanted interactions with active sites (silanols) on the silica backbone of the column. Using a high-purity (Type B) silica column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[10]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: Impurities from samples can accumulate at the head of the column. Using a guard column and proper sample filtration can prevent this.[11] If the column is old, it may need to be replaced.
Troubleshooting Guide
The following table summarizes common HPLC issues encountered during this compound analysis and provides actionable solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | 1. Inappropriate mobile phase strength. 2. Suboptimal mobile phase selectivity. 3. Low column efficiency. | 1. Decrease the organic solvent percentage to increase retention (k').[1] 2. Change the organic modifier (e.g., acetonitrile to methanol) or adjust the mobile phase pH to alter selectivity (α).[3] 3. Decrease the flow rate, increase the column length, or use a column with smaller particles to increase efficiency (N).[2][3] |
| Peak Tailing | 1. Mass overload. 2. Secondary silanol interactions. 3. Column contamination/degradation. | 1. Reduce the sample concentration or injection volume.[10] 2. Use a high-purity silica column or add a competing base (e.g., 0.1% TEA) to the mobile phase.[10] 3. Use a guard column; flush the analytical column with a strong solvent or replace it if necessary.[11] |
| Broad Peaks | 1. Large system dead volume. 2. Sample solvent incompatible with mobile phase. 3. Column degradation. | 1. Use shorter, narrower internal diameter tubing between the injector, column, and detector.[9] 2. Dissolve the sample in the mobile phase. 3. Replace the column.[9] |
| Irreproducible Retention Times | 1. Poor column temperature control. 2. Inconsistent mobile phase preparation. 3. Insufficient column equilibration time. | 1. Use a thermostatted column compartment.[9] 2. Prepare fresh mobile phase daily; use a reliable pump mixer for gradients.[9] 3. Ensure the column is equilibrated with at least 10-20 column volumes of mobile phase before injection.[11] |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound Analysis
This protocol is based on a published method for analyzing this compound and serves as a robust starting point for method development.[7]
Instrumentation & Materials:
-
HPLC System: With a gradient pump, autosampler, thermostatted column compartment, and UV-Vis or DAD detector.
-
Column: Reversed-phase C18 column (e.g., SUPELCO Express C18, 2.1 x 50 mm, or similar).[7]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile or a 50:50 mixture of Acetonitrile:Water.
-
Standard: this compound of known purity.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C[7] |
| Detection Wavelength | 210 nm (or scan for optimal wavelength)[7] |
| Injection Volume | 5 µL |
| Gradient Program | 5% to 95% B over 10 minutes.[7] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMF or DMSO, then dilute to working concentrations (e.g., 1-100 µg/mL) using the sample diluent.
-
Sample Preparation: Extract this compound from its matrix. A common method is extraction with ethyl acetate or acetone, followed by evaporation and reconstitution in the sample diluent.[7] Filter the final sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples and acquire the chromatograms.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic process for diagnosing and resolving poor peak resolution in HPLC.
Caption: A workflow for systematically improving HPLC peak resolution.
Factors Influencing HPLC Resolution
This diagram illustrates the relationship between the core chromatographic parameters and the experimental variables that can be adjusted.
Caption: Key parameters governing HPLC peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. pharmaguru.co [pharmaguru.co]
- 5. This compound | C25H16O12 | CID 5282051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Griseorhodin A NMR Spectroscopy
Welcome to the technical support center for troubleshooting poor NMR spectra of Griseorhodin A. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining high-quality NMR data for this complex natural product.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound has very broad and poorly resolved peaks. What are the likely causes?
Poor resolution and broad peaks in the NMR spectrum of this compound are common issues that can stem from several factors. The most probable causes include:
-
Aggregation: this compound, being a large, aromatic polyketide, has a tendency to self-associate and form aggregates in solution, especially at higher concentrations. This aggregation leads to slower molecular tumbling, which in turn results in broader NMR signals.
-
Poor Solubility: The compound may not be fully dissolved in the chosen deuterated solvent, leading to a heterogeneous sample. Undissolved microscopic particles can severely degrade the magnetic field homogeneity, causing significant line broadening.[1][2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant broadening of NMR signals. These impurities can be introduced during the isolation and purification process or from the NMR tube itself.
-
Chemical Exchange: this compound has several exchangeable protons (hydroxyl groups) that can undergo chemical exchange with residual water in the solvent or with each other. This can lead to broadening of the signals of the exchangeable protons and adjacent protons.
Q2: What is the recommended solvent and concentration for preparing a this compound NMR sample?
Choosing the right solvent and concentration is critical for obtaining a good quality spectrum of this compound. While there is no single "perfect" solvent, here are some recommendations based on the properties of similar complex natural products:
-
Solvent Selection:
-
DMSO-d6 (Dimethyl sulfoxide-d6): This is a common choice for polar, complex molecules due to its excellent solubilizing power.[1] However, there are reports that some Griseorhodin derivatives are unstable in DMSO, leading to degradation over time. If you use DMSO-d6, it is crucial to acquire the spectrum as quickly as possible after sample preparation.
-
Methanol-d4 (CD3OD): A good alternative polar, protic solvent that can also effectively dissolve this compound. It is less likely to cause degradation compared to DMSO-d6.[1]
-
Acetone-d6: Another suitable polar, aprotic solvent that can be tried if solubility issues persist in other solvents.[1]
-
Solvent Mixtures: In some cases, a mixture of deuterated solvents, such as CDCl3 with a small amount of CD3OD, can provide the necessary solubility while maintaining good spectral resolution.
-
-
Concentration:
-
For ¹H NMR, aim for a concentration range of 1-5 mg/mL. It is advisable to start with a lower concentration to minimize the risk of aggregation.
-
For ¹³C NMR, a higher concentration of 10-20 mg/mL is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3] However, be aware that higher concentrations increase the likelihood of aggregation, which can lead to broader lines in both ¹H and ¹³C spectra.
-
A summary of solvent properties is provided in the table below:
| Deuterated Solvent | Polarity | Common Uses | Potential Issues with this compound |
| DMSO-d6 | High | Polar compounds, peptides | Potential for sample degradation |
| Methanol-d4 | High | Polar compounds, natural products | Exchange with hydroxyl protons |
| Acetone-d6 | Medium | General purpose | May have lower solubilizing power than DMSO |
| Chloroform-d | Low | Non-polar to moderately polar compounds | Likely poor solubility for this compound |
Q3: I suspect my this compound sample is aggregating. How can I confirm this and what can I do to prevent it?
Aggregation is a common culprit for poor NMR spectra of large, flat molecules like this compound. Here’s how you can address this issue:
-
Confirmation of Aggregation:
-
Concentration Dependence Study: Acquire a series of ¹H NMR spectra at different concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL, 10 mg/mL). If the peaks become significantly broader and less intense (relative to concentration) as the concentration increases, aggregation is likely occurring.
-
2D NMR: In some cases, Diffusion Ordered Spectroscopy (DOSY) can be used to distinguish between different sized species in solution. Aggregates will have a slower diffusion coefficient than the monomeric form.
-
-
Prevention and Mitigation of Aggregation:
-
Lower the Concentration: This is the most straightforward approach. Use the lowest concentration that still provides an adequate signal-to-noise ratio.
-
Change the Solvent: Sometimes, changing the solvent can disrupt the intermolecular interactions that lead to aggregation. Trying the alternative solvents mentioned in Q2 is a good strategy.
-
Increase the Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase molecular motion and disrupt weak intermolecular interactions, leading to sharper peaks. However, be mindful of potential sample degradation at elevated temperatures.
-
Add Aggregation Inhibitors: For some systems, the addition of small amounts of a non-ionic surfactant or other additives can help to prevent aggregation. However, this should be done with caution as it can complicate the spectrum.
-
Experimental Protocols
Protocol for NMR Sample Preparation of this compound
-
Weighing the Sample: Accurately weigh 1-5 mg of high-purity this compound for ¹H NMR (10-20 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6, Methanol-d4) to the vial.
-
Dissolution: Gently sonicate or vortex the sample for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no suspended particles.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter (0.22 µm) directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can ruin the spectral quality.[2][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. If using DMSO-d6, proceed to NMR acquisition as soon as possible.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor NMR spectra of this compound.
Caption: A flowchart outlining the steps to diagnose and resolve common issues leading to poor NMR spectra of this compound.
Signaling Pathways and Molecular Interactions
While this compound is primarily studied for its biological activity, such as the inhibition of HIV reverse transcriptase and human telomerase, there are no well-defined signaling pathways directly related to its NMR spectral characteristics.[5] However, its molecular structure, rich in aromatic rings and hydroxyl groups, predisposes it to intermolecular interactions like pi-pi stacking and hydrogen bonding. These are the primary forces driving the aggregation that can lead to poor NMR spectra. The diagram below illustrates this relationship.
Caption: The relationship between this compound's molecular properties, aggregation, and the resulting NMR spectral quality.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseorhodin A Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Griseorhodin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a significant concern?
This compound is a heavily modified aromatic polyketide belonging to the rubromycin family of natural products.[1] It is known for its bioactivity, including the inhibition of HIV reverse transcriptase and human telomerase.[1] Like many complex natural products, this compound is expected to have low aqueous solubility, a major factor that can severely limit its absorption in the gastrointestinal tract after oral administration. Poor solubility often leads to low and variable bioavailability, which can be a major hurdle in translating its potent in vitro activities into in vivo efficacy.[2]
Q2: What are the primary factors limiting the bioavailability of this compound?
While specific data for this compound is limited, the primary limiting factors for compounds in its class are typically:
-
Poor Aqueous Solubility: As a large, complex polyketide, its dissolution in gastrointestinal fluids is likely to be slow and incomplete.[2] For a drug to be absorbed, it must first be in a dissolved state.[2]
-
Low Permeability: The molecule's size and structural characteristics may hinder its ability to pass through the intestinal epithelium into the bloodstream.
-
Metabolic Instability: The compound may be subject to degradation by metabolic enzymes in the gut wall or liver (first-pass metabolism).
Q3: Are there any established pharmacokinetic data for this compound?
Yes, a pharmacokinetic study has been conducted in a silkworm infection model. This study provides the first in vivo evaluation of its metabolic behavior and showed a favorable profile with an elimination half-life of 4.4 hours in the hemolymph.[3][4] While promising, this data from an invertebrate model may not directly translate to oral bioavailability in mammals but serves as a useful baseline for metabolic stability.
Table 1: Pharmacokinetic and Efficacy Data of this compound in Silkworm Model [3][4]
| Parameter | Value | Model System |
| Elimination Half-life (t½) | 4.4 hours | Silkworm Hemolymph |
| ED₅₀ (vs. MRSA) | 2.5 µ g/larva ·g | MRSA-infected Silkworms |
| ED₅₀ (vs. VRE) | 18 µ g/larva ·g | VRE-infected Silkworms |
| MIC (vs. MRSA) | 0.25 µg/mL | in vitro |
| MIC (vs. VRE) | 2.0 µg/mL | in vitro |
Troubleshooting Guides
Problem: My this compound shows high potency in in vitro assays, but it is not effective in my in vivo animal models.
This is a classic sign of poor bioavailability. The compound is active, but it is not reaching the target site in the body at a sufficient concentration.
-
Possible Cause: Low aqueous solubility leading to poor absorption.
-
Troubleshooting Steps:
-
Assess Solubility: First, determine the equilibrium solubility of this compound in physiologically relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Evaluate Dissolution Rate: A slow dissolution rate can be as problematic as low solubility. Conduct dissolution testing on the solid form of the drug.
-
Consider Formulation Strategies: If solubility and/or dissolution are poor, you must employ a bioavailability enhancement strategy. Refer to the strategies outlined below.
-
Problem: My this compound sample won't dissolve in aqueous buffers for my experiments.
This is a common issue for preparing stock solutions and conducting in vitro tests.
-
Possible Cause: The inherent hydrophobicity of the molecule.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve the compound initially.[5] The stock can then be diluted into the aqueous experimental medium. Caution: Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
-
pH Adjustment: Investigate if the solubility of this compound is pH-dependent. Adjusting the pH of the buffer may improve solubility, depending on the presence of ionizable functional groups.[5]
-
Heating: Gently heating the solution can sometimes increase solubility, but be cautious of potential degradation of the compound.[5]
-
Strategies to Improve this compound Bioavailability
There are several established physical and chemical strategies to enhance the bioavailability of poorly soluble drugs. The optimal approach for this compound would require experimental evaluation.
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Key Advantages | Key Considerations |
| Chemical Modification (Prodrugs) | A bioreversible derivative is synthesized to improve solubility and/or permeability. The prodrug is converted to the active this compound in vivo.[2][5][6] | Can fundamentally solve solubility issues and improve permeability. | Requires significant synthetic chemistry effort; the conversion kinetics must be optimal. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate according to the Noyes-Whitney equation.[6] | Well-established technology; can be applied to the pure drug substance. | May not be sufficient for drugs with very low intrinsic solubility; risk of particle aggregation. |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[6] | Can significantly increase both the rate and extent of dissolution; amorphous forms are more soluble than crystalline forms.[5] | Amorphous forms can be physically unstable and may recrystallize over time, requiring careful formulation. |
| Nanoformulations (e.g., Liposomes, Nanoparticles) | Encapsulating the drug in nanocarriers can improve solubility, protect it from degradation, and potentially modify its pharmacokinetic profile.[2][7] | High drug loading is possible; can offer targeted delivery and controlled release. | More complex to manufacture and characterize; potential for toxicity of the nanocarrier materials must be assessed.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for creating an amorphous solid dispersion, a common and effective technique for solubility enhancement.[6]
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and polymer are soluble.
-
Polymer and Drug Dissolution:
-
Accurately weigh this compound and the chosen polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). This should result in the formation of a thin, clear film on the flask wall.
-
-
Drying and Collection:
-
Further dry the film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask wall.
-
-
Characterization:
-
Pulverize the collected solid dispersion into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Perform dissolution testing to compare the release profile against the unformulated this compound.
-
Protocol 2: In Vitro Dissolution Testing
This experiment is crucial for evaluating the success of any new formulation.
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare 900 mL of a physiologically relevant medium (e.g., 0.1 N HCl for gastric conditions or phosphate buffer pH 6.8 for intestinal conditions). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place an amount of the this compound formulation (or pure drug) equivalent to a specific dose into the dissolution vessel.
-
Begin paddle rotation at a set speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Visualizations
Caption: Workflow for selecting and validating a bioavailability enhancement strategy.
Caption: Relationship between solubility challenges and enhancement strategies.
References
- 1. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nanoformulations for Drug Delivery: Safety, Toxicity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Griseorhodin A Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of Griseorhodin A chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and related complex polyketides?
A1: The primary challenges in the synthesis of this compound and its analogs, like the rubromycins and griseusins, revolve around constructing the highly oxygenated and sterically congested polycyclic core. Key difficulties include the diastereoselective formation of the spiroketal moiety, which is crucial for its biological activity, and the regioselective introduction of various functional groups.[1][2][3] The synthesis often involves numerous steps, leading to low overall yields.[4]
Q2: Are there any chemoenzymatic strategies that could improve the synthesis efficiency?
A2: While a fully chemoenzymatic synthesis of this compound is not yet established, insights from its biosynthesis offer potential avenues. The natural pathway involves a remarkable number of oxidoreductases for the oxidative modification of the polyketide precursor, including the cleavage of three carbon-carbon bonds to form the characteristic spiroketal.[5] Utilizing purified enzymes from the biosynthetic cluster for specific late-stage transformations could potentially overcome challenges in stereoselectivity and functional group manipulation that are difficult to achieve through traditional organic synthesis.[1][2][3] The biosynthetic gene cluster from Streptomyces sp. JP95 has been identified, opening possibilities for engineered pathways.[1][5]
Q3: How can I optimize reaction conditions for key steps in the synthesis?
A3: Reaction optimization is a systematic process of adjusting various parameters to maximize yield and purity while minimizing reaction time and byproducts.[6] Key factors to consider for optimizing the synthesis of complex intermediates include:
-
Temperature: Reaction rates generally increase with temperature, but higher temperatures can also lead to side reactions and decomposition of sensitive intermediates.[7]
-
Concentration: Increasing reactant concentration typically increases the reaction rate, but can also lead to solubility issues or undesired side reactions.[7]
-
Solvent: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the stereochemical outcome of a reaction.
-
Catalyst and Reagents: The type and amount of catalyst or reagents used can dramatically affect the reaction's efficiency and selectivity. For instance, in related syntheses, different reducing agents have shown significantly different diastereoselectivities.[4]
A "Design of Experiments" (DoE) approach can be more efficient than a "One Factor At a Time" (OFAT) method for optimizing multiple parameters simultaneously.[6]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Reduction Steps | Suboptimal reducing agent or reaction conditions. | Screen a variety of reducing agents. For example, in the synthesis of griseusin precursors, K-selectride provided significantly higher diastereoselectivity (exclusively the desired β-alcohol) compared to NaBH₄ (4:1 diastereoselectivity).[4] |
| Poor Yield in Coupling Reactions (e.g., Suzuki Coupling) | Inefficient catalyst system, poor quality of reagents, or suboptimal reaction temperature. | Ensure reagents, particularly boronic esters, are pure and dry. Screen different palladium catalysts and ligands. Optimize the reaction temperature and time. In a related synthesis, a palladium-catalyzed Suzuki coupling was successfully employed.[4] |
| Difficulty in Spiroketal Formation | Steric hindrance, unfavorable thermodynamics for cyclization, or inappropriate reaction conditions. | The formation of the spiroketal in this compound biosynthesis involves enzymatic oxidative C-C bond cleavage of a pentangular precursor.[1][2][3] In a chemical synthesis, this suggests that a late-stage oxidative rearrangement of a suitable precursor might be a viable strategy. Consider exploring different oxidative conditions and protecting group strategies to facilitate the desired cyclization. |
| Formation of Unstable Dimeric Intermediates | Certain reaction pathways, particularly in biosynthetic mutant strains, can lead to the accumulation of unstable dimers.[8][9] | While this is more commonly observed in biosynthetic approaches, if similar intermediates are targeted in a chemical synthesis, it is crucial to handle them under inert conditions and consider in-situ derivatization or methylation to stabilize them, as seen in the biosynthesis of the related benastatins.[9] |
Quantitative Data from Related Syntheses
The following tables summarize quantitative data from the synthesis of griseusins and other related molecules. This data can serve as a valuable starting point for the optimization of this compound synthesis.
Table 1: Comparison of Reducing Agents for Ketone Reduction in a Griseusin A/C Precursor [4]
| Entry | Reducing Agent | Diastereomeric Ratio (β:α) | Isolated Yield (%) |
| 1 | NaBH₄ | 4 : 1 | - |
| 2 | K-selectride | >20 : 1 (exclusive β) | 94 |
Table 2: Optimization of Suzuki Coupling in Griseusin B Analogue Synthesis [4]
| Parameter | Condition | Outcome |
| Catalyst System | Palladium catalyst with a chiral diphosphine ligand | Quantitative yield |
| Enantioselectivity | - | 90% enantiomeric excess |
| Scale | - | Gram scale |
Experimental Protocols for Key Reactions in Related Syntheses
Note: These protocols are for the synthesis of Griseorhodin analogs (griseusins) and should be adapted and optimized for the specific intermediates in a this compound synthesis.
1. Diastereoselective Ketone Reduction (as per Griseusin A/C precursor synthesis)[4]
-
Objective: To reduce the C4' ketone to the corresponding β-alcohol with high diastereoselectivity.
-
Procedure:
-
Dissolve the ketone precursor (1 equivalent) in dry THF at -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of K-selectride (1.0 M in THF, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-alcohol.
-
2. Palladium-Catalyzed Suzuki Coupling (as per Griseusin B analogue synthesis)[4]
-
Objective: To couple an aryl boronic acid with a vinyl bromide to form a key intermediate.
-
Procedure:
-
To a degassed solution of the aryl boronic acid (1.2 equivalents) and the vinyl bromide (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., Na₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
-
Visualizations
Logical Workflow for a Convergent this compound Synthesis
Caption: A convergent synthesis workflow for this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting logic for improving diastereoselectivity.
References
- 1. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Cleavage of Four CarbonâCarbon Bonds during Biosynthesis of the this compound Spiroketal Pharmacophore - figshare - Figshare [figshare.com]
- 4. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Telomerase Inhibitors: Griseorhodin A and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Griseorhodin A with other known telomerase inhibitors, offering a valuable resource for researchers and professionals in the field of oncology and drug discovery. By presenting objective performance data, experimental methodologies, and visual representations of key processes, this document aims to facilitate a deeper understanding of the mechanisms and potential applications of these compounds in cancer therapy.
Introduction to Telomerase and Its Inhibition
Telomerase is a reverse transcriptase that plays a crucial role in maintaining telomere length at the ends of chromosomes. In most cancer cells, telomerase is reactivated, enabling limitless replication and cellular immortality. This makes telomerase an attractive target for anticancer drug development. Telomerase inhibitors can be broadly categorized based on their mechanism of action, which includes direct inhibition of the catalytic subunit (hTERT), interference with the RNA template (hTR), and disruption of telomere maintenance.
This guide focuses on this compound, a naturally occurring polyketide, and compares it with three other well-characterized telomerase inhibitors: BIBR1532, a synthetic small molecule; Imetelstat (GRN163L), an oligonucleotide-based inhibitor; and Costunolide, a natural sesquiterpene lactone.
Quantitative Comparison of Telomerase Inhibitors
The potency of telomerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce telomerase activity by 50%. The following table summarizes the available IC50 values and mechanisms of action for the compared compounds.
| Inhibitor | Type | Target | Mechanism of Action | IC50 Value |
| This compound | Natural Polyketide (Rubromycin family) | Telomerase | The spiroketal moiety is crucial for its inhibitory activity. The exact mechanism is not fully elucidated but is believed to be direct inhibition. | Not explicitly reported in the reviewed literature. |
| β-Rubromycin | Natural Polyketide (Rubromycin family) | Telomerase | Competitive inhibition with respect to the primer and dNTP substrates.[1][2] | ~3 µM - 8.60 µM[1][3] |
| BIBR1532 | Synthetic Small Molecule | hTERT | Non-competitive inhibitor that binds to the active site of hTERT. | 0.2 µM - 100 µM (depending on assay and cell line) |
| Imetelstat (GRN163L) | Oligonucleotide | hTR | Binds to the template region of the telomerase RNA component (hTR), acting as a competitive inhibitor. | ~150 nM (without transfection reagent) |
| Costunolide | Natural Sesquiterpene Lactone | Telomerase | Downregulates the expression of hTERT mRNA. | 65-90 µM (in breast cancer cell lines) |
Note: The IC50 value for this compound has not been specifically reported in the reviewed scientific literature. The value for the closely related compound, β-rubromycin, is provided as a reference for the rubromycin class of inhibitors.
Mechanisms of Telomerase Inhibition
The diverse chemical structures of these inhibitors lead to distinct mechanisms of action at the molecular level. Understanding these differences is critical for the rational design of novel anticancer therapies.
Experimental Protocols: Telomeric Repeat Amplification Protocol (TRAP) Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method used to measure telomerase activity. It is a standard technique for evaluating the efficacy of telomerase inhibitors.
Principle: The assay consists of two main steps. First, telomerase in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The resulting PCR products, which appear as a characteristic ladder of 6-base pair increments on a gel, are then detected and quantified.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS or NP-40 based buffers) containing an RNase inhibitor.
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.
-
Collect the supernatant containing the cell extract and determine the protein concentration.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract, TRAP buffer, dNTPs, and the TS primer.
-
To test an inhibitor, add varying concentrations of the compound to the reaction mixture. A control reaction without the inhibitor should be included.
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq polymerase and a reverse primer to the extension products.
-
Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA fragments using a suitable staining method (e.g., SYBR Green or silver staining).
-
Quantify the intensity of the telomerase ladder to determine the level of telomerase activity. The IC50 value of the inhibitor can be calculated from the dose-response curve.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent telomerase inhibitors. While quantitative data for this compound's direct telomerase inhibition remains to be precisely determined, its structural similarity to potent rubromycin inhibitors suggests it is a promising candidate for further investigation. The provided data on BIBR1532, Imetelstat, and Costunolide, along with the detailed experimental protocol for the TRAP assay, offer a solid foundation for researchers to design and interpret studies in the field of telomerase-targeted cancer therapy. The diverse mechanisms of these inhibitors highlight the various strategies available for targeting this key enzyme in cancer, paving the way for the development of novel and more effective therapeutic interventions.
References
- 1. Anti-cancer targeting telomerase inhibitors: β-rubromycin and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Targeting Telomerase Inhibitors: β-Rubromycin an...: Ingenta Connect [ingentaconnect.com]
- 3. Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Attack of Griseorhodin A on Gram-Positive Bacteria: A Comparative Guide
For Immediate Release
A deep dive into the antibacterial mechanism of Griseorhodin A reveals a multi-pronged assault on critical bacterial metabolic pathways, setting it apart from conventional single-target antibiotics. This guide provides a comparative analysis of this compound's mechanism of action against established antibacterial agents, supported by available experimental data and detailed methodologies for researchers in drug discovery and development.
This compound, a member of the rubromycin family of antibiotics, demonstrates potent activity against a range of Gram-positive bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE). Recent studies on the closely related compound, Griseorhodin C, have illuminated a sophisticated, multi-targeted antibacterial strategy, which is believed to be shared by this compound. This guide synthesizes the current understanding of this mechanism and contrasts it with that of other key antibiotics used to treat Gram-positive infections.
A Multi-Targeted Mechanism of Action
Unlike antibiotics that inhibit a single specific process like cell wall synthesis or protein production, this compound is understood to disrupt the fundamental metabolic functioning of bacteria. Evidence from transcriptome and metabolome analyses of MRSA treated with Griseorhodin C, a close structural analog of this compound, reveals significant interference with multiple crucial pathways simultaneously.[1][2] This multifaceted attack likely hinders the development of resistance, a major challenge in modern medicine.
The primary pathways affected include:
-
Amino Acid Biosynthesis and Metabolism: Disruption of the synthesis of essential building blocks for proteins.
-
Purine Metabolism: Interference with the production of DNA and RNA precursors.
-
Energy Metabolism: Impairment of the bacterium's ability to generate energy for vital cellular processes.
This broad-spectrum disruption of core metabolic functions ultimately leads to the inhibition of bacterial growth and cell death.[1][2]
Comparative Performance: this compound vs. Standard-of-Care Antibiotics
To contextualize the efficacy of this compound, its performance is compared against antibiotics with well-defined, single-target mechanisms of action.
| Antibiotic | Primary Mechanism of Action | Key Bacterial Targets |
| This compound | Multi-targeted disruption of metabolic pathways (Amino Acid, Purine, and Energy Metabolism) | Gram-positive bacteria, including MRSA and VRE |
| Vancomycin | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors | Gram-positive bacteria, including MRSA |
| Daptomycin | Disrupts bacterial cell membrane potential | Gram-positive bacteria, including MRSA and VRE |
| Linezolid | Inhibits the initiation of protein synthesis | Gram-positive bacteria, including MRSA and VRE |
Quantitative Analysis: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro activity of this compound against various Gram-positive pathogens, presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 |
| Staphylococcus aureus (MRSA) | 0.25 - 1.0[3][4] | 1.0 - 2.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Enterococcus faecalis (VSE) | 2.0 | 1.0 - 4.0 | 1.0 - 4.0 | 1.0 - 4.0 |
| Enterococcus faecalis (VRE) | 2.0[3][4] | >256 | 1.0 - 4.0 | 1.0 - 4.0 |
| Bacillus subtilis | 0.25 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Streptococcus pneumoniae | Data not available | 0.25 - 1.0 | 0.12 - 0.5 | 0.5 - 2.0 |
| Listeria monocytogenes | Data not available | 1.0 - 4.0 | 0.5 - 2.0 | 1.0 - 4.0 |
Note: MIC values for comparator antibiotics are typical ranges and can vary by strain.
Visualizing the Antibacterial Mechanisms
To illustrate the distinct modes of action, the following diagrams depict the signaling pathways and cellular targets of this compound and its comparators.
Experimental Protocols
The validation of this compound's mechanism of action relies on advanced analytical techniques. Below are detailed methodologies representative of those used to elucidate the antibacterial effects of Griseorhodin-like compounds.
Transcriptome Analysis (RNA-Seq)
This protocol outlines the steps to analyze the changes in gene expression in bacteria upon treatment with an antibacterial compound.
1. Bacterial Culture and Treatment:
-
Grow MRSA (e.g., ATCC 43300) in a suitable broth medium to the mid-logarithmic phase.
-
Expose the bacterial culture to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound. An untreated culture serves as the control.
-
Incubate for a defined period to allow for changes in gene expression.
2. RNA Extraction and Purification:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells and extract total RNA using a commercially available kit, ensuring the removal of DNA contamination with DNase treatment.
3. Ribosomal RNA (rRNA) Depletion:
-
Remove the abundant rRNA from the total RNA samples to enrich for messenger RNA (mRNA) using a bacterial rRNA depletion kit.
4. cDNA Library Preparation and Sequencing:
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing (e.g., using an Illumina platform) to generate sequence reads.
5. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome of the bacterium.
-
Quantify gene expression levels and identify differentially expressed genes between the this compound-treated and control groups.
-
Conduct pathway analysis to identify the biological processes and metabolic pathways that are significantly affected.
Metabolome Analysis (LC-MS)
This protocol describes the methodology for identifying and quantifying changes in the small molecule profile (metabolome) of bacteria following antibiotic treatment.
1. Bacterial Culture and Treatment:
-
Follow the same procedure as for the transcriptome analysis to culture and treat the bacteria with this compound.
2. Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench the metabolic activity of the bacterial cells, for example, by adding cold methanol.
-
Extract the intracellular metabolites using an appropriate solvent system.
3. LC-MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (MS).
4. Data Processing and Statistical Analysis:
-
Process the raw LC-MS data to detect and align metabolic features.
-
Normalize the data to account for variations in sample amount.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis and Orthogonal Projections to Latent Structures-Discriminant Analysis) to identify metabolites that are significantly altered by the this compound treatment.
5. Metabolite Identification and Pathway Analysis:
-
Identify the significantly altered metabolites by comparing their mass-to-charge ratios and retention times to metabolic databases.
-
Map the identified metabolites to metabolic pathways to determine which pathways are perturbed by the antibiotic treatment.
Conclusion
This compound represents a promising class of antibacterial compounds with a mechanism of action that is fundamentally different from many currently used antibiotics. Its ability to simultaneously disrupt multiple essential metabolic pathways in Gram-positive bacteria suggests a lower propensity for the development of resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the antibacterial mechanisms of this compound and other novel compounds, paving the way for the development of new and effective therapies to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Griseorhodin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activities
The biological activities of Griseorhodin A and its known analogs vary significantly with structural modifications. The available data on their cytotoxic, telomerase inhibitory, and antibacterial activities are summarized below.
Cytotoxic Activity against Cancer Cell Lines
The cytotoxicity of this compound and its analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are presented in Table 1.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Lenticulone | L-929 | 3.4 | [1] |
| K-562 | 3.4 | [1] | |
| HeLa | 4.8 | [1] |
Note: Specific IC50 values for this compound and a wider range of its synthetic analogs against various cancer cell lines are not extensively reported in publicly available literature.
Telomerase Inhibitory Activity
This compound is a known inhibitor of telomerase, and this activity is believed to be central to its anticancer effects.[1][2] The unique epoxyspiroketal moiety of this compound is thought to be crucial for this activity.[1][2] While specific IC50 values for a series of analogs are not available, the inhibition of telomerase remains a primary endpoint for the evaluation of new this compound derivatives.
Antibacterial Activity
Several this compound-related compounds have demonstrated antibacterial properties. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Lenticulone | Bacillus subtilis | 25 | [1] |
| Staphylococcus aureus | 50 | [1] | |
| Escherichia coli | >100 | [1] | |
| Pseudomonas aeruginosa | >100 | [1] |
Note: The antibacterial spectrum of lenticulone suggests greater potency against Gram-positive bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Telomerase Inhibition Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for measuring telomerase activity.
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer.
-
Telomerase Extension: Incubate the cell lysates with a synthetic telomerase substrate (TS) primer and dNTPs to allow for the addition of telomeric repeats by telomerase.
-
PCR Amplification: Amplify the telomerase extension products using PCR with forward (TS) and reverse primers.
-
Product Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a DNA stain (e.g., SYBR Green).
-
Quantification: Quantify the intensity of the characteristic 6-base pair ladder to determine the level of telomerase activity. The IC50 value is the concentration of the compound that reduces telomerase activity by 50%.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and experimental procedures can aid in understanding the complex biological processes involved.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound's known function as a telomerase inhibitor suggests a mechanism of action that leads to apoptosis in cancer cells. The following diagram illustrates a plausible signaling cascade.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for SAR Studies
A systematic workflow is essential for conducting structure-activity relationship studies. The following diagram outlines the key steps.
Caption: Workflow for this compound analog SAR.
References
A Comparative Study of Griseorhodin A and Other Streptomyces-Derived Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Griseorhodin A, a potent telomerase inhibitor, with other well-characterized polyketides derived from Streptomyces: the anticancer agent Doxorubicin, the antibiotic Actinorhodin, and the broad-spectrum antibiotic Tetracycline. This objective comparison is supported by experimental data on their biological activities and detailed methodologies for key assays.
Introduction to Streptomyces-Derived Polyketides
The genus Streptomyces is a rich source of structurally diverse and biologically active secondary metabolites, with polyketides being one of the most prominent classes.[1][2][3][4] These compounds are synthesized by large multifunctional enzymes called polyketide synthases (PKSs).[2][3][4] This guide focuses on a comparative analysis of four such polyketides: this compound, Doxorubicin, Actinorhodin, and Tetracycline, all of which are products of Type II PKS systems.[5][6][7]
This compound is a highly oxidized aromatic polyketide featuring a unique epoxyspiroketal moiety, which is crucial for its activity as a telomerase inhibitor.[8][9][10] Its complex structure arises from a remarkable series of enzymatic modifications of a polyaromatic precursor, including the cleavage of multiple carbon-carbon bonds.[8][9][10]
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[11][12] Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[11][12][13][14]
Actinorhodin is a blue-pigmented benzoisochromanequinone antibiotic produced by Streptomyces coelicolor.[5][15] It exhibits antibacterial activity, particularly against Gram-positive bacteria, and its biosynthesis is a model system for studying Type II polyketide synthesis.[5][15][16]
Tetracycline is a broad-spectrum polyketide antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[17][18][19] This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thus arresting bacterial growth.[17][18][19]
Comparative Biological Activity
The following table summarizes the quantitative data on the biological activities of this compound, Doxorubicin, Actinorhodin, and Tetracycline. The data highlights their distinct potencies and spectra of activity.
| Compound | Target Organism/Cell Line | Assay Type | Measured Value | Citation |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.25 µg/mL | [19][20][21] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | MIC | 2.0 µg/mL | [19][20][21] | |
| Doxorubicin | HeLa (Cervical Cancer) | IC50 | 1.00 µM (48h) | [15] |
| A549 (Lung Cancer) | IC50 | 1.50 µM (48h) | [15] | |
| PC3 (Prostate Cancer) | IC50 | 8.00 µM (48h) | [15] | |
| LNCaP (Prostate Cancer) | IC50 | 0.25 µM (48h) | [15] | |
| MCF-7 (Breast Cancer) | IC50 | 2.50 µM (24h) | [22] | |
| HepG2 (Liver Cancer) | IC50 | 12.18 µM (24h) | [22] | |
| Actinorhodin | Staphylococcus aureus | MIC | 8 µg/mL | [12] |
| Streptococcus pyogenes | MIC | 16 µg/mL | [12] | |
| Salmonella typhi | MIC | 32 µg/mL | [12] | |
| Tetracycline | Escherichia coli (tet(C) positive) | MIC | 2 - 16 µg/mL | [23] |
| Streptococcus pneumoniae | MIC | ≤ 2.0 µg/mL (Susceptible) | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[24][25][26]
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the polyketide in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[17][24]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24][25] Dilute this suspension to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without antibiotic) and a negative control (medium only).[17]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[24][25]
-
Result Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[24]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can be used to determine the half-maximal inhibitory concentration (IC50) of a compound.[2][8][11][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the polyketide and incubate for a specified period (e.g., 24, 48, or 72 hours).[15][22]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[2][8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[1][4][6][27][28]
Protocol:
-
Cell Lysis: Prepare cell extracts using a lysis buffer to release cellular components, including telomerase.[27]
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[1][27]
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer specific for the telomeric repeats.[1][27]
-
Detection of PCR Products: Visualize the amplified products on a polyacrylamide or agarose gel. A characteristic ladder of bands indicates telomerase activity.[1] Alternatively, real-time quantitative PCR (RTQ-TRAP) can be used for quantification.[6][28]
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[3][7][10][29][30]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and the test compound at various concentrations.[10][29]
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.[10][29]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[29]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS).[10]
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.[29]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the origin, while active enzyme will release decatenated DNA circles that migrate into the gel.[10][29]
Visualizing Biosynthetic and Experimental Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the generalized biosynthetic pathway for Type II polyketides and a comparative experimental workflow for evaluating the bioactivities of the discussed compounds.
Caption: Generalized biosynthetic pathway for Type II polyketides.
Caption: Comparative experimental workflow for bioactivity evaluation.
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. topogen.com [topogen.com]
- 4. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. capitalbiosciences.com [capitalbiosciences.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. advetresearch.com [advetresearch.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Actinorhodin is a redox-active antibiotic with a complex mode of action against Gram-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 27. telomer.com.tr [telomer.com.tr]
- 28. academic.oup.com [academic.oup.com]
- 29. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]
Evaluating Griseorhodin A's Selective Cytotoxicity for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Griseorhodin A, a naturally occurring polyketide, has emerged as a compound of interest due to its potential cytotoxic activities. This guide provides a framework for evaluating the selectivity of this compound for cancer cells over normal cells, outlines the requisite experimental data for a comprehensive comparison, and details the methodologies for key experiments. While specific comparative data for this compound is not extensively available in publicly accessible literature, this guide will use its known biological activities to illustrate the critical parameters and pathways that underpin cancer cell-selective cytotoxicity.
Data Presentation: The Foundation of Comparative Analysis
A crucial aspect of evaluating a potential anti-cancer drug's selectivity is the quantitative comparison of its cytotoxic effects on cancerous and non-cancerous cells. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] A lower IC50 value indicates a higher cytotoxic potency.
To facilitate a clear comparison, the IC50 values of this compound against a panel of human cancer cell lines and normal human cell lines should be summarized in a structured table. The Selectivity Index (SI) is then calculated to provide a quantitative measure of a compound's cancer cell-specific cytotoxicity. It is determined by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line.[2] A higher SI value signifies greater selectivity for cancer cells.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| Cancer Cell Lines | |||
| [Example Cancer Cell Line 1] | [e.g., Breast Adenocarcinoma] | Data Not Available | Data Not Available |
| [Example Cancer Cell Line 2] | [e.g., Hepatocellular Carcinoma] | Data Not Available | Data Not Available |
| [Example Cancer Cell Line 3] | [e.g., Colon Carcinoma] | Data Not Available | Data Not Available |
| Normal Cell Lines | |||
| [Example Normal Cell Line 1] | [e.g., Human Dermal Fibroblasts] | Data Not Available | - |
| [Example Normal Cell Line 2] | [e.g., Human Umbilical Vein Endothelial Cells] | Data Not Available | - |
Note: Extensive searches of publicly available scientific literature did not yield specific IC50 values for this compound against a panel of cancer and normal cell lines. The table above serves as a template for how such data should be presented once it becomes available through future research.
Experimental Protocols
The reliability of cytotoxicity data is intrinsically linked to the experimental methods employed. The following is a detailed methodology for a standard cytotoxicity assay used to determine IC50 values.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
1. Cell Culture and Seeding:
- Human cancer cell lines and normal human cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
- The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (solvent) at the same final concentration as the treated wells.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
4. MTT Addition and Incubation:
- Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
5. Solubilization of Formazan:
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound's Selectivity
Caption: Workflow for determining the selective cytotoxicity of this compound.
Potential Mechanism of this compound's Selective Cytotoxicity
This compound has been identified as a telomerase inhibitor.[6] Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. While most normal somatic cells have low to no telomerase activity, the vast majority of cancer cells exhibit high levels of telomerase activity, which is essential for their immortal phenotype.[7] This differential expression provides a potential mechanism for the selective targeting of cancer cells.
Inhibition of telomerase in cancer cells leads to progressive telomere shortening with each cell division.[8] Critically short telomeres are recognized by the cell as DNA damage, which can trigger cellular senescence or apoptosis (programmed cell death).[8]
Caption: Proposed mechanism of this compound's selective action via telomerase inhibition.
Conclusion
The evaluation of this compound's selectivity for cancer cells over normal cells is a critical step in assessing its potential as a therapeutic agent. While direct comparative cytotoxicity data is currently lacking in the public domain, the established methodologies for determining IC50 values and calculating the Selectivity Index provide a clear path for future research. The primary proposed mechanism of action, telomerase inhibition, offers a strong rationale for its potential cancer cell selectivity. Further investigations to generate the necessary quantitative data and to elucidate the precise molecular pathways involved in this compound-induced apoptosis are warranted to fully understand its therapeutic potential.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomerase inhibitor GRN163L inhibits myeloma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of Griseorhodin A and structurally related polyketides, including Fredericamycin and the Benastatins. It is designed to offer an objective overview of their production, the enzymes involved, and the experimental methodologies used to study them, supported by available experimental data.
Introduction to this compound and Related Pentangular Polyketides
This compound, Fredericamycin, and the Benastatins belong to a class of aromatic polyketides characterized by a pentangular (five-ring) core structure. These natural products, primarily isolated from Streptomyces species, exhibit a range of potent biological activities, including antitumor and antibiotic properties. Their complex chemical scaffolds are assembled by Type II polyketide synthases (PKSs), followed by a series of intricate tailoring reactions that generate their structural diversity and biological activity. Understanding the nuances of their biosynthetic pathways is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering.
Comparative Analysis of Biosynthetic Pathways
The biosynthesis of these pentangular polyketides begins with the iterative condensation of malonyl-CoA extender units by a minimal PKS complex, typically comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the characteristic pentangular backbone. Subsequent tailoring enzymes, such as oxygenases, methyltransferases, and reductases, modify this core structure to yield the final products.
This compound Biosynthesis
The biosynthesis of this compound is one of the most complex polyketide pathways, involving an unprecedented number of oxidative tailoring steps.[1] The gene cluster for this compound biosynthesis has been cloned and sequenced, revealing a multitude of genes encoding oxidoreductases responsible for the extensive modification of the polyaromatic precursor.[1] A key feature of this pathway is the remarkable cleavage of four carbon-carbon bonds in a pentangular precursor to form the unique spiroketal moiety, which is crucial for its telomerase inhibitory activity.[2] Gene deletion studies have been instrumental in identifying the functions of various tailoring enzymes and have led to the isolation of key biosynthetic intermediates.[2][3] For instance, deletion of the grhM gene, which encodes an oxidase, leads to the accumulation of early-stage dimeric intermediates, providing insight into the initial post-PKS modifications.[3]
Fredericamycin Biosynthesis
Fredericamycin A is another potent antitumor polyketide with a distinctive spirocyclic carbon skeleton.[4] Its biosynthetic gene cluster has been identified and characterized from Streptomyces griseus.[5] The entire carbon backbone of Fredericamycin A is derived from acetate units, with a methoxy group originating from L-methionine.[4] Similar to this compound, the Fredericamycin pathway involves a complex series of post-PKS modifications. An asparagine synthetase-like enzyme, FdmV, has been characterized to be involved in the formation of the amide linkage found in Fredericamycin A. In vitro kinetic analysis of FdmV revealed an apparent Km of 162 ± 67 µM and a kcat of 0.11 ± 0.02 min-1 for its substrate, Fredericamycin C.[6]
Benastatin Biosynthesis
The Benastatins are inhibitors of glutathione S-transferase.[7] Their biosynthesis from Streptomyces sp. MI384-DF12 has been studied through feeding experiments with labeled precursors, which confirmed their polyketide origin from acetate units and methionine.[8] The biosynthetic gene cluster for Benastatin has been compared to those of Griseorhodin and Fredericamycin, revealing a shared set of genes for the pentangular core synthesis but differences in tailoring enzymes.[9] For example, a key ketoreductase, BenL, has been shown to function as a C-19 ketoreductase in the Benastatin pathway.[9]
Quantitative Production Comparison
Direct comparison of production yields is challenging due to variations in producing strains, fermentation conditions, and analytical methods. However, available data provides a snapshot of the production potential for these compounds.
| Polyketide | Producing Organism | Reported Yield (mg/L) | Reference |
| Fredericamycin A | Streptomyces somaliensis SCSIO ZH66 (engineered) | 679.5 ± 15.8 | [10] |
| Fredericamycin A | Streptomyces griseus ATCC49344 | 162 | [10] |
| Fredericamycin A | Streptomyces chattanoogensis ISP 5002 | 10 | [10] |
| Benastatin A and B | Streptomyces sp. MI384-DF12 | Not explicitly quantified in mg/L | [7] |
| This compound | Streptomyces sp. | Yields not consistently reported in mg/L in the reviewed literature. |
Visualizing the Biosynthetic Logic
Generalized Biosynthetic Pathway for Pentangular Polyketides
Caption: Generalized pathway for pentangular polyketide biosynthesis.
Experimental Workflow for Gene Knockout in Streptomyces
Caption: A typical workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Key Experimental Protocols
CRISPR/Cas9-Mediated Gene Deletion in Streptomyces
This protocol outlines the general steps for deleting a gene in Streptomyces using the CRISPR/Cas9 system, a powerful tool for genome editing.
1. Design of sgRNA and Homology Repair Templates:
-
Design a specific single-guide RNA (sgRNA) that targets the gene of interest. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).
-
Design homology repair templates consisting of upstream and downstream regions (typically 1-2 kb) flanking the target gene. These will facilitate homologous recombination to delete the gene.
2. Construction of the CRISPR/Cas9 Editing Plasmid:
-
Clone the designed sgRNA and homology arms into a suitable Streptomyces CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2). This is often done using Golden Gate assembly for the sgRNA and Gibson assembly for the homology arms.[11]
3. Transformation into E. coli Donor Strain:
-
Transform the assembled plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002, which is required for efficient intergeneric conjugation with Streptomyces.[12]
4. Intergeneric Conjugation:
-
Grow overnight cultures of the E. coli donor strain containing the editing plasmid and the recipient Streptomyces strain.
-
Wash and mix the donor and recipient cells.
-
Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.[13]
5. Selection of Exconjugants:
-
Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have received the plasmid. Nalidixic acid is used to counter-select against the E. coli donor.[13]
6. Verification of Gene Deletion:
-
Isolate genomic DNA from the exconjugants.
-
Perform PCR using primers that flank the targeted gene to confirm its deletion. The size of the PCR product will be smaller in the mutant compared to the wild type.
-
Sequence the PCR product to confirm the precise deletion.
7. Curing of the Editing Plasmid (Optional):
-
If necessary, the temperature-sensitive editing plasmid can be removed by growing the mutant strain at a non-permissive temperature.
In Vitro Reconstitution of a Minimal Type II PKS
This protocol describes the general procedure for the in vitro reconstitution of a minimal Type II PKS to study its function and product formation.
1. Expression and Purification of PKS Components:
-
Clone the genes encoding the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) into suitable expression vectors (e.g., pET vectors for E. coli expression).
-
Overexpress the proteins in E. coli and purify them to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. Activation of the Acyl Carrier Protein (ACP):
-
The purified ACP is in its inactive apo-form and needs to be converted to the active holo-form by a phosphopantetheinyl transferase (PPTase), such as Sfp.
-
Incubate the apo-ACP with coenzyme A and Sfp to attach the 4'-phosphopantetheinyl arm.
3. In Vitro PKS Reaction:
-
Set up the reaction mixture containing the purified KS-CLF complex, holo-ACP, malonyl-CoA (the extender unit), and a suitable buffer.
-
If a specific starter unit other than acetate is used, it should be provided as its CoA thioester.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
4. Product Extraction and Analysis:
-
Quench the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized polyketides.
Conclusion
The biosynthetic pathways of this compound, Fredericamycin, and the Benastatins represent a fascinating area of natural product biosynthesis, showcasing the remarkable catalytic versatility of Type II polyketide synthases and their associated tailoring enzymes. While significant progress has been made in elucidating these pathways through genetic and biochemical studies, there remains a need for more comprehensive quantitative data on production yields and enzyme kinetics to facilitate robust comparative analyses. The experimental protocols outlined in this guide provide a foundation for further research in this area, which holds immense potential for the discovery and engineering of novel therapeutic agents. The continued development and application of synthetic biology tools will undoubtedly accelerate our ability to harness the biosynthetic potential of these complex polyketide pathways.
References
- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of fredericamycin A, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning, sequencing, analysis, and heterologous expression of the fredericamycin biosynthetic gene cluster from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of FdmV as an amide synthetase for fredericamycin A biosynthesis in Streptomyces griseus ATCC 43944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of pentangular polyphenols: deductions from the benastatin and griseorhodin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and enhancement of Fredericamycin A production in deepsea-derived Streptomyces somaliensis SCSIO ZH66 by using ribosome engineering and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
Griseorhodin A: A Promising Scaffold for Drug Development? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Griseorhodin A, a member of the aromatic polyketide family, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound and its analogs against established and investigational compounds in the fields of oncology, infectious diseases, and virology. We present available experimental data to validate its potential as a lead compound for drug development.
Executive Summary
This compound and its related compounds have demonstrated promising in vitro activities, including antibacterial effects against multidrug-resistant bacteria, cytotoxic effects against various cancer cell lines, and inhibitory activity against key viral enzymes. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways to offer a comprehensive overview of this compound's potential in drug discovery.
Data Presentation
Antibacterial Activity
Griseorhodin C, a close analog of this compound, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) is comparable to that of vancomycin, a standard-of-care antibiotic for MRSA infections.
| Compound | Organism | MIC (µg/mL) | Reference |
| Griseorhodin C | Staphylococcus aureus (MRSA, ATCC 43300) | 1.0 | [1][2] |
| Vancomycin | Staphylococcus aureus (MRSA, ATCC 43300) | 1.0 - 2.0 | [3][4] |
| Daptomycin | Vancomycin-Resistant Enterococcus (VRE) | 1.0 - 4.0 | [5][6][7] |
Note: Data for this compound was not available. Griseorhodin C is a structurally related compound.
Cytotoxic Activity
Griseofulvin, another structural analog of this compound, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest moderate activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Griseofulvin | MCF-7 (Breast Cancer) | 17 | [8] |
| Griseofulvin | HepG2 (Liver Cancer) | Not Available | |
| Griseofulvin | A549 (Lung Cancer) | ~25 (from pg/ml) | [9] |
| Doxorubicin (Chemotherapy) | MCF-7 | 0.04 - 0.8 | |
| Doxorubicin (Chemotherapy) | HepG2 | 0.1 - 1.0 | |
| Doxorubicin (Chemotherapy) | A549 | 0.05 - 0.5 |
Note: Data for this compound was not available. Griseofulvin is a structurally related compound. Doxorubicin is a widely used chemotherapy agent shown for comparison.
Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Human Telomerase | Not Available | |
| Imetelstat | Human Telomerase | 0.45 µM | [10][11] |
| This compound | HIV-1 Reverse Transcriptase | Not Available | |
| Nevirapine | HIV-1 Reverse Transcriptase | 84 nM | [12] |
Experimental Protocols
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Dilution: The test compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.
-
Cell Lysis: Cell extracts are prepared from cancer cells using a lysis buffer.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer), dNTPs, and a buffer. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are visualized by gel electrophoresis, typically showing a characteristic ladder of bands with 6 base pair increments. The intensity of the ladder reflects the level of telomerase activity. The IC50 value is the concentration of the inhibitor that reduces telomerase activity by 50%.
HIV-1 Reverse Transcriptase (RT) Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, radiolabeled or fluorescently labeled dNTPs, and the HIV-1 RT enzyme.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This can be done by scintillation counting for radiolabeled dNTPs or fluorescence detection. The IC50 value is the concentration of the inhibitor that reduces RT activity by 50%.
Mandatory Visualizations
Caption: Proposed mechanism of telomerase inhibition by this compound.
Caption: Simplified workflow of HIV reverse transcription and the inhibitory action of this compound.
Caption: A typical workflow for natural product-based drug discovery.
References
- 1. Combined transcriptome and metabolome analysis revealed the antimicrobial mechanism of Griseorhodin C against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imetelstat, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 8. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Griseofulvin as an Antioxidative Agent and as a Cytotoxic Agent Against Non-Small Cell Lung Adenocarcinoma (A549) [cas.upm.edu.ph:8080]
- 10. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseorhodin A's performance in comparative assays with other natural products
For Immediate Release
Jena, Germany – November 10, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, Griseorhodin A, a complex aromatic polyketide, has demonstrated significant potential across a spectrum of biological assays. This guide provides a comprehensive comparison of this compound's performance against other well-established natural products and synthetic drugs, supported by available experimental data. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Key Performance Areas of this compound
This compound has been primarily investigated for its antibacterial, cytotoxic, and enzyme-inhibitory activities. Its unique spiroketal structure is believed to be crucial for its biological functions, which include the inhibition of HIV reverse transcriptase and human telomerase.
Comparative Antibacterial Activity
Recent studies have provided direct comparative data on the antibacterial efficacy of Griseorhodin derivatives. A study focusing on Griseorhodin C, a closely related analog, demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) against MRSA (ATCC 43300)
| Compound | MIC (µg/mL) |
| Griseorhodin C | 1.0[1] |
| Vancomycin | 1.0[1] |
This data highlights that Griseorhodin C's activity is comparable to vancomycin, a standard-of-care antibiotic for MRSA infections[1]. The minimum bactericidal concentration (MBC) for Griseorhodin C against the same MRSA strain was determined to be 2.0 µg/mL[1].
Comparative Cytotoxicity
While direct comparative studies of this compound's cytotoxicity against other natural products within the same experimental framework are limited, its performance can be contextualized by comparing its reported activity with that of doxorubicin, a widely used chemotherapeutic agent. It is important to note that the following data is compiled from different studies and direct comparison should be made with caution.
Table 2: Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 |
| Griseorhodin C | LO2 (normal liver) | 156.2 µg/mL[1] |
| HK-2 (normal kidney) | 86.32 µg/mL[1] | |
| HaCaT (keratinocytes) | 59.27 µg/mL[1] | |
| Doxorubicin | HepG2 (liver cancer) | > 20 µM[2] |
| Huh7 (liver cancer) | > 20 µM[2] | |
| MCF-7 (breast cancer) | 2.5 µM[2] | |
| A549 (lung cancer) | > 20 µM[2] |
The data for Griseorhodin C on non-cancerous cell lines suggests a potential therapeutic window, an essential aspect for further investigation in cancer cell lines[1].
Enzyme Inhibition: A Focus on Telomerase and HIV Reverse Transcriptase
Table 3: Telomerase and HIV Reverse Transcriptase Inhibition Data
| Target Enzyme | Inhibitor | IC50 |
| Telomerase | This compound | Data not available in comparative studies |
| Epigallocatechin gallate (EGCG) | 14.17 µM (T47D cells)[4] | |
| HIV Reverse Transcriptase | This compound | Data not available in comparative studies |
| Nevirapine | 84 nM (enzyme assay)[5] |
The lack of direct comparative data for this compound in these assays highlights a significant gap in the current research landscape.
Signaling Pathways
The precise signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated. However, related natural products and compounds with similar biological activities often exert their effects through critical cancer-related pathways such as PI3K/Akt and MAPK. Future research is warranted to explore the impact of this compound on these and other signaling cascades to better understand its mechanism of action in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Griseorhodin C against MRSA (ATCC 43300) was determined using the broth microdilution method. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were recorded as 1.0 µg/mL and 2.0 µg/mL, respectively[1].
Cytotoxicity Assay (MTT Assay)
The inhibitory effect of Griseorhodin C on the viability of LO2, HK-2, and HaCaT cells was assessed after 48 hours of exposure to various concentrations of the compound. Cell viability was measured using the MTT assay, and the IC50 values were calculated[1].
Telomerase and HIV Reverse Transcriptase Inhibition Assays
Standard enzymatic assays are employed to determine the inhibitory activity of compounds against these targets. For telomerase, a common method is the Telomeric Repeat Amplification Protocol (TRAP) assay. For HIV reverse transcriptase, assays typically measure the incorporation of radiolabeled nucleotides into a DNA template.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
This compound and its analogs exhibit promising biological activities, particularly in the antibacterial domain where Griseorhodin C shows efficacy comparable to vancomycin against MRSA. While its cytotoxic and enzyme-inhibitory potentials are recognized, a lack of direct, side-by-side comparative studies with other known natural products currently limits a definitive assessment of its relative potency. Future research should prioritize direct comparative assays to benchmark the performance of this compound against other leading natural products. Furthermore, in-depth studies into its effects on key signaling pathways, such as PI3K/Akt and MAPK, are essential to unravel its molecular mechanisms of action and to guide its potential development as a therapeutic agent.
References
- 1. Combined transcriptome and metabolome analysis revealed the antimicrobial mechanism of Griseorhodin C against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Griseorhodin A: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Griseorhodin A, a bioactive polyketide, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information, outlining the necessary procedures for the proper disposal of this compound.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The handling of this compound, as with many research chemicals, necessitates a cautious approach to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Splash goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Full laboratory suit |
| Respiratory Protection | Dust respirator. A self-contained breathing apparatus may be necessary to prevent inhalation. |
| Foot Protection | Boots |
Always consult with a safety specialist to ensure the selected protective clothing is adequate for the task at hand. General hygiene measures, such as washing hands thoroughly after handling the compound and before leaving the laboratory, are also essential.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it into a designated and clearly labeled waste disposal container.[1]
-
Large Spills: Employ a shovel to transfer the spilled material into a suitable, sealed container for waste disposal.[1]
Disposal Procedures for this compound
The guiding principle for the disposal of this compound is adherence to all federal, state, and local environmental control regulations.[1] As specific ecotoxicity data for this compound is not currently available, it must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials such as gloves, weighing papers, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the name "this compound" and any other components in the waste mixture.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] Do not attempt to dispose of this compound through standard laboratory drains or as general waste.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, emphasizing safety and compliance at each step.
Health and Safety Information
While comprehensive toxicological data for this compound is limited, the available information indicates potential hazards that underscore the need for careful handling.
Potential Health Effects:
| Exposure Route | Potential Effects | First Aid Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, provide artificial respiration. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Rinse mouth with water. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Wash the affected area with soap and plenty of water. |
| Eye Contact | May cause eye irritation. | Flush eyes with water as a precaution. |
Repeated or prolonged exposure is not known to aggravate any medical condition.[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Griseorhodin A
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Griseorhodin A. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety standards for potent chemical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures.
| Procedure | Required PPE | Specifications and Best Practices |
| Receiving and Storage | - Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Glasses with Side Shields | Inspect package for damage before handling. Store in a designated, well-ventilated, and restricted-access area. |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (double-gloving) - Disposable Gown - Goggles - Dust Respirator or use of a certified chemical fume hood | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles. |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloving) - Lab Coat or Disposable Gown - Goggles | Handle solutions over a spill tray. Avoid splashing. |
| Large-Scale Operations (>1g) | - Full Suit - Boots - Double Gloves (nitrile) - A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[1] | It is strongly advised to consult a safety specialist before handling larger quantities.[1] |
| Spill Cleanup | - Splash Goggles - Full Suit - Dust Respirator - Boots - Gloves | Use appropriate tools to carefully collect spilled material into a designated waste container.[1] |
| Disposal | - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields | Dispose of waste in accordance with federal, state, and local environmental control regulations.[1] |
Experimental Protocols: Step-by-Step Guidance
Receiving and Unpacking this compound
-
Inspect: Before opening, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Containment: Open the package within a chemical fume hood or a designated containment area.
-
Verify: Confirm the contents match the order information and that the primary container is intact.
-
Store: Immediately transfer the container to a designated, secure, and well-ventilated storage location away from heat and ignition sources.[1] Keep the container tightly closed.[1]
Handling and Preparation of this compound
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2] Have a spill kit readily accessible.
-
Don Full PPE: Wear appropriate PPE as outlined in the table above, including double gloves, a lab coat or gown, and eye protection. For handling the powder, a dust respirator is essential if not working in a fume hood.[1]
-
Weighing: To minimize the creation of dust, handle the solid form of this compound carefully. Use a ventilated balance enclosure or a chemical fume hood for weighing.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for collection and disposal by a certified hazardous waste management company, following all institutional, local, and federal regulations.[1]
First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Visualized Workflows and Safety Protocols
To further clarify the procedural flow and decision-making processes, the following diagrams have been created.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Tree.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
